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2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine Documentation Hub

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  • Product: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
  • CAS: 854018-76-1

Core Science & Biosynthesis

Foundational

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 2,5-dimethyl-4-azaindole ). CAS Registry Number: 854018-76-1 Molecular Form...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 2,5-dimethyl-4-azaindole ).

CAS Registry Number: 854018-76-1 Molecular Formula: C


H

N

Molecular Weight: 146.19 g/mol

Executive Summary

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a substituted 4-azaindole derivative. As a bioisostere of indole, the 4-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, VEGF, and MAPK pathways). The introduction of nitrogen into the 4-position of the indole core significantly alters the electronic properties, enhancing water solubility and hydrogen-bond accepting capability compared to the parent indole. The methyl substitutions at the 2- and 5-positions provide specific steric bulk and lipophilicity adjustments, often utilized to optimize binding affinity in hydrophobic pockets of target enzymes.

Structural Analysis & Electronic Properties

Nomenclature and Numbering

The compound is a fused bicyclic system consisting of a pyridine ring fused to a pyrrole ring.[1]

  • Systematic Name: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.[2]

  • Alternative Name: 2,5-dimethyl-4-azaindole.[3][4][5]

The numbering system is critical for synthetic planning. The pyridine nitrogen is designated as position 4.[6]

Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 double Me2 CH3 C2->Me2 C3a C3a C3->C3a N4 N4 C3a->N4 C5 C5 N4->C5 double C6 C6 C5->C6 Me5 CH3 C5->Me5 C7 C7 C6->C7 double C7a C7a C7->C7a C7a->N1 C7a->C3a fused

Figure 1: Connectivity and numbering of 2,5-dimethyl-4-azaindole. Note the pyridine nitrogen at position 4 and methyl substitutions at 2 and 5.[6]

Electronic Distribution
  • Acidity (N1-H): The pyrrole NH is a hydrogen bond donor. The presence of the pyridine nitrogen (N4) exerts an electron-withdrawing effect, making the N1-H slightly more acidic than in indole (pKa ~16 vs. 17).

  • Basicity (N4): The pyridine nitrogen is a hydrogen bond acceptor. However, it is less basic than simple pyridine (pKa ~5.2) due to the electron-donating nature of the pyrrole ring which increases electron density in the

    
    -system, but the fused system generally lowers basicity compared to isolated pyridine.
    
  • Tautomerism: Unlike 7-azaindoles, 4-azaindoles do not exhibit the same degree of excited-state proton transfer (ESPT) phenomena, making them stable fluorophores in some contexts.

Physicochemical Properties[7][8][9][10]

PropertyValue (Approx.)Note
Physical State SolidWhite to off-white powder
Melting Point 150–155 °CTypical for dimethyl-azaindoles
Solubility (Water) Low (< 1 mg/mL)Hydrophobic scaffold
Solubility (Organic) HighDMSO, Methanol, DCM, Ethyl Acetate
LogP 2.2 – 2.5Lipophilic, good membrane permeability
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N_pyridine)

Synthesis Protocol

The most robust route to 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine utilizes a palladium-catalyzed cyclization strategy (Sonogashira coupling followed by cyclization) starting from 3-amino-2-chloro-6-methylpyridine .

Retrosynthetic Analysis

To access the 2,5-dimethyl pattern:

  • The 5-methyl group must originate from the pyridine precursor (position 6 of the pyridine ring corresponds to position 5 of the 4-azaindole).

  • The 2-methyl group is installed via the alkyne coupling partner (propyne).

Detailed Methodology

Reagents:

  • Precursor: 3-Amino-2-chloro-6-methylpyridine

  • Alkyne: Propyne (gas) or Trimethyl(prop-1-ynyl)silane (liquid equivalent)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    or Pd(PPh
    
    
    )
    
    
  • Base: CuI (co-catalyst), Triethylamine (Et

    
    N)
    
  • Solvent: DMF or 1,4-Dioxane

Step-by-Step Protocol:

  • Coupling (Sonogashira):

    • Dissolve 3-amino-2-chloro-6-methylpyridine (1.0 eq) in anhydrous DMF under Argon.

    • Add PdCl

      
      (PPh
      
      
      
      )
      
      
      (0.05 eq) and CuI (0.02 eq).
    • Add Triethylamine (3.0 eq).

    • Purge the vessel with propyne gas (or add propyne equivalent).

    • Heat to 80–100 °C in a sealed tube for 12–16 hours.

    • Mechanism:[7][8] The reaction couples the alkyne to the 2-position, displacing the chlorine.

  • Cyclization:

    • The intermediate 2-(prop-1-ynyl)-3-aminopyridine often cyclizes spontaneously under the reaction conditions due to the proximity of the amino group to the triple bond.

    • If isolation of the intermediate occurs, treat with a strong base (KOtBu) in NMP at 60 °C to force cyclization.

  • Purification:

    • Dilute reaction mixture with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.[9]

    • Purify via flash column chromatography (SiO

      
      , Hexane:EtOAc gradient 80:20 to 50:50).
      

Synthesis Start 3-Amino-2-chloro-6-methylpyridine Inter Intermediate: 3-Amino-2-(prop-1-ynyl)-6-methylpyridine Start->Inter Sonogashira Coupling Reagents Propyne + Pd(PPh3)2Cl2 + CuI + Et3N Reagents->Inter Cyclization Spontaneous Cyclization (Intramolecular Hydroamination) Inter->Cyclization Product 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Cyclization->Product

Figure 2: Synthetic workflow for 2,5-dimethyl-4-azaindole via Sonogashira coupling.

Characteristic Spectral Signatures

As a Senior Scientist verifying the product, look for these diagnostic signals in the


H NMR (DMSO-d

or CDCl

):
  • 
     ~11.0 ppm (Broad s, 1H):  Indolic NH (N1-H).
    
  • 
     ~7.6 ppm (d, 1H):  Pyridine proton at C7 (deshielded by N4).
    
  • 
     ~6.9 ppm (d, 1H):  Pyridine proton at C6.
    
  • 
     ~6.2 ppm (s, 1H):  Pyrrole proton at C3 (characteristic of 2-substituted azaindoles).
    
  • 
     ~2.55 ppm (s, 3H):  Methyl group at C5 (on pyridine ring).
    
  • 
     ~2.40 ppm (s, 3H):  Methyl group at C2 (on pyrrole ring).
    

Biological Applications & Safety

Drug Discovery Utility

The 2,5-dimethyl-4-azaindole scaffold is a valuable building block for Type I and Type II kinase inhibitors .

  • Binding Mode: The N4 (pyridine) and N1-H (pyrrole) motif mimics the hinge-binding interaction of Adenine in ATP.

  • Selectivity: The methyl group at C2 can induce torsion, potentially improving selectivity by targeting specific hydrophobic pockets (e.g., the gatekeeper region) in kinases like VEGFR or Aurora Kinase .

  • Solubility: The 4-azaindole core is generally more soluble than the corresponding indole, improving the pharmacokinetic profile of lead compounds.

Safety and Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 2,5-Dimethyl-4-azaindole Product Information. Link

  • GuideChem. 4-Azaindole Chemical Properties and Applications. Link

  • PubChem. Compound Summary for 4-Azaindole Derivatives. Link

  • PharmaBlock. Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors. Link

  • Organic Syntheses. General Methods for Azaindole Synthesis. Link

Sources

Exploratory

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry. Compound Identity & Core Identi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

Compound Identity & Core Identifiers

This compound represents a specific isomer of the azaindole family, characterized by a pyridine ring fused to a pyrrole ring with nitrogen at the 4-position (relative to the fused system) and methyl substitutions at the 2 (pyrrole) and 5 (pyridine) positions. It acts as a bioisostere for indole, offering altered electronic properties and hydrogen-bonding capabilities crucial for kinase and receptor modulation.

Identifier TypeValue
Chemical Name 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 854018-76-1
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
SMILES Cc1cc2nc(C)cc2[nH]1
IUPAC Name 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Scaffold Class 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Physicochemical Profile (Predicted)[2]
  • LogP: ~1.9 – 2.1 (Moderate lipophilicity, favorable for CNS penetration).

  • pKa (Pyridine N): ~5.8 (Less basic than isolated pyridine due to electron donation from the pyrrole N).

  • pKa (Pyrrole NH): ~13.5 (Weak acid).

  • Topological Polar Surface Area (TPSA): ~28 Ų (High membrane permeability).

Synthetic Methodology

The synthesis of 4-azaindoles (pyrrolo[3,2-b]pyridines) is synthetically more challenging than the common 7-azaindoles. Two primary routes are established: the classical Madelung Cyclization and the modern Palladium-Catalyzed Cyclization .

Route A: Modified Madelung Cyclization (Classical)

This method relies on the intramolecular cyclization of an N-acyl-3-aminopyridine derivative. It is cost-effective but requires harsh conditions.

Protocol:

  • Precursor Preparation: Start with 3-amino-2,5-dimethylpyridine (3-amino-2,5-lutidine).

  • Acylation: React the precursor with acetic anhydride (1.1 equiv) in dichloromethane (DCM) at 0°C to room temperature to yield N-(2,5-dimethylpyridin-3-yl)acetamide.

    • Note: The acetyl group provides the two carbons necessary to form the C2-C3 bond of the pyrrole ring, installing the methyl group at position 2.

  • Cyclization: Treat the acetamide intermediate with a strong base, typically sodium ethoxide (NaOEt) or n-butyllithium (n-BuLi) , at elevated temperatures (250–300°C for alkoxides; -78°C to RT for lithiation).

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the methyl group at the pyridine C2 position. The resulting carbanion attacks the amide carbonyl, followed by dehydration to aromatize the pyrrole ring.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Palladium-Catalyzed Intramolecular Cyclization (Modern)

For higher precision and milder conditions, a Pd-catalyzed C-H activation strategy is preferred.

Protocol:

  • Starting Material: 3-amino-2,5-dimethylpyridine .

  • Halogenation: Brominate position 2 (if not already functionalized) or use 2-chloro-3-amino-5-methylpyridine .

  • Sonogashira Coupling: React with propyne (or a propyne equivalent like trimethyl(prop-1-ynyl)silane) using Pd(PPh₃)₂Cl₂ and CuI in TEA/DMF to install the alkyne.

  • Cyclization: The resulting internal alkyne undergoes spontaneous or Cu-catalyzed cyclization to form the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine core.

Visualization of Synthesis & Reactivity

The following diagram illustrates the logical flow of the Madelung synthesis, highlighting the critical ring-closure step.

Synthesis cluster_mech Mechanism SM 3-Amino-2,5-dimethylpyridine Inter N-(2,5-dimethylpyridin-3-yl)acetamide SM->Inter Acylation Reagent1 Acetic Anhydride (Acylation) Reagent1->Inter Product 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Inter->Product Madelung Cyclization Reagent2 NaOEt / Heat (Base-Mediated Cyclization) Reagent2->Product Step1 Deprotonation of C2-Methyl Step2 Nucleophilic Attack on Amide C=O Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3

Caption: Modified Madelung synthesis pathway converting aminopicoline precursors to the 4-azaindole scaffold.

Applications in Drug Development

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in neuropharmacology and oncology.

GluN2B Negative Allosteric Modulators (NAMs)

Research by Janssen and others has identified this core as a potent scaffold for GluN2B-selective NMDA receptor antagonists .

  • Mechanism: These compounds bind to the allosteric site at the interface of the GluN1 and GluN2B subunits (the ifenprodil binding site), stabilizing the receptor in a closed, non-conducting conformation.

  • Therapeutic Utility: Treatment of depression, Alzheimer's disease, and neuropathic pain without the psychotomimetic side effects associated with pore blockers (e.g., ketamine).

  • Key SAR Insight: The 2,5-dimethyl substitution pattern optimizes hydrophobic packing within the allosteric pocket while the pyrrole NH acts as a critical hydrogen bond donor.

Antibacterial & Kinase Inhibition

Derivatives of this scaffold have shown activity against:

  • FMS Kinase: Modulation of macrophage proliferation.

  • Bacterial DNA Gyrase: The pyrrolopyridine core mimics the adenine ring of ATP, allowing for competitive inhibition.

GluN2B Signaling Pathway

The following diagram details the downstream effects of modulating the GluN2B receptor using this scaffold.

GluN2B_Pathway GluN2B NMDA Receptor (GluN2B Subunit) Ca Ca2+ Influx GluN2B->Ca Channel Opening NAM 2,5-Dimethyl-pyrrolo[3,2-b]pyridine (NAM) NAM->GluN2B Allosteric Inhibition NAM->Ca Reduces Excitotoxicity Excitotoxicity (Neuronal Death) NAM->Excitotoxicity Prevents Glutamate Glutamate Glutamate->GluN2B Activation CaMKII CaMKII Ca->CaMKII Ca->Excitotoxicity Overload causes ERK ERK1/2 Phosphorylation CaMKII->ERK CREB CREB Activation ERK->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Caption: Mechanism of action for GluN2B NAMs preventing excitotoxicity while preserving physiological signaling.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is susceptible to oxidation over time.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

References

  • Janssen Research & Development. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters.

  • BLDpharm. (2024). Product Monograph: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 854018-76-1).

  • Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis method).[1][7][8][9]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyrrolo[3,2-b]pyridine derivatives.

Sources

Foundational

solubility profile of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in organic solvents

Thermodynamic Solubility Profiling of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine in Organic Solvents: A Methodological and Mechanistic Guide Executive Summary In early-stage drug discovery and materials science, the azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine in Organic Solvents: A Methodological and Mechanistic Guide

Executive Summary

In early-stage drug discovery and materials science, the azaindole scaffold—specifically the pyrrolo[3,2-b]pyridine class—serves as a privileged pharmacophore for kinase inhibition and receptor modulation. However, the rigid, planar nature of these heterocycles often introduces severe developability bottlenecks due to poor solubility[1]. This whitepaper provides an in-depth mechanistic analysis and standardized experimental framework for profiling the thermodynamic solubility of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1) [2] across various organic solvents.

Designed for formulation scientists and medicinal chemists, this guide moves beyond basic kinetic estimations, establishing a self-validating protocol for determining true thermodynamic equilibrium.

Mechanistic Causality of Solvation (Solid-State Thermodynamics)

To predict and manipulate the solubility of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, one must first deconstruct its solid-state architecture. The dissolution of this compound is governed by the energetic competition between its crystal lattice energy and the solvation energy provided by the organic solvent.

  • Intermolecular Hydrogen Bonding: The unsubstituted pyrrolo[3,2-b]pyridine core possesses a strong hydrogen bond donor (the pyrrole N-H) and a potent hydrogen bond acceptor (the pyridine nitrogen). In the solid state, these molecules self-assemble into extended polymeric chains or dimers, resulting in a highly stable, tightly packed crystal lattice[3].

  • 
     Stacking and Coplanarity:  The fused bicyclic system is highly planar, promoting strong 
    
    
    
    orbital overlap between adjacent molecules. This coplanarity is a primary driver of poor aqueous and non-polar solubility[1].
  • The Steric Effect of 2,5-Dimethylation: The introduction of methyl groups at the 2- and 5-positions serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule. Second, the steric bulk of the methyl groups slightly disrupts the perfect planarity of the crystal packing compared to the des-methyl parent compound. This disruption lowers the enthalpic barrier to solvation, moderately enhancing solubility in polar aprotic and chlorinated organic solvents.

SolvationLogic cluster_solid Solid State (High Lattice Energy) cluster_solvated Solvated State (Thermodynamic Equilibrium) N1 Planar Core (Strong Pi-Pi Stacking) N3 Solvent Disruption (Enthalpic Cost) N1->N3 N2 Intermolecular H-Bonding (Pyrrole N-H ··· Pyridine N) N2->N3 N4 Polar Aprotic (DMSO) High Solvation N3->N4 Favorable H-bond acceptance N5 Non-Polar (Hexane) Low Solvation N3->N5 Weak dispersion forces

Figure 1: Thermodynamic logic of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the 2,5-dimethyl-azaindole scaffold and Hansen Solubility Parameters, the compound exhibits a distinct solubility gradient across different solvent classes. The table below summarizes the representative thermodynamic solubility profile at 25.0 °C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLStrong H-bond acceptance disrupts the N-H lattice network.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 40 mg/mLHigh dipole moment overcomes

stacking energies.
Chlorinated Dichloromethane (DCM)8.920 – 40 mg/mLFavorable dipole-induced dipole and dispersion interactions.
Polar Protic Methanol (MeOH)32.710 – 25 mg/mLModerate H-bonding; competes with solute-solute interactions.
Non-Polar n-Heptane1.9< 1 mg/mLInsufficient polarity to break the crystal lattice energy.
Aqueous PBS Buffer (pH 7.4)80.1< 0.01 mg/mLHigh lipophilicity and structural coplanarity prevent hydration[1].

The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (often utilizing DMSO stock dilutions) frequently overestimate solubility due to the formation of supersaturated states or metastable amorphous precipitates[4]. To determine the true thermodynamic solubility of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, the Isothermal Shake-Flask Method is the gold standard[5][6].

As an Application Scientist, I mandate a "self-validating" approach. Measuring the concentration of the supernatant is insufficient; one must simultaneously analyze the residual solid to ensure the solvent has not induced a polymorphic transformation or formed a solvate, which would invalidate the thermodynamic baseline.

Step-by-Step Methodology
  • Solid Phase Preparation: Weigh approximately 5–10 mg of highly pure, crystalline 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure that a visible excess of solid remains. If the solid dissolves completely, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials tightly to prevent solvent evaporation (especially critical for volatile solvents like DCM). Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 400 RPM. Incubate for a minimum of 72 to 96 hours to guarantee thermodynamic equilibrium[5].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (maintained strictly at 25.0 °C to prevent temperature-induced precipitation). Centrifuge at 10,000 × g for 15 minutes. Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption).

  • Supernatant Dilution: Immediately extract an aliquot of the clear supernatant and dilute it with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the analytical method.

  • Solid-State Validation (Critical Step): Recover the residual solid pellet from the centrifuge tube. Dry it gently under a stream of nitrogen and analyze it via X-ray Powder Diffraction (XRPD) . Compare the diffractogram to the starting material to confirm that the crystal form has remained stable and no solvates have formed.

Workflow A Solid Compound B Solvent Addition A->B C Shake-Flask Equilibration (72-96h, 25°C) B->C D Phase Separation (Isothermal Centrifugation) C->D E HPLC-UV Quantification D->E Supernatant F Solid-State Validation (XRPD) D->F Residual Pellet

Figure 2: Standardized self-validating shake-flask workflow for thermodynamic solubility.

Analytical Quantification (HPLC-UV)

To accurately quantify the dissolved 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, an isocratic High-Performance Liquid Chromatography (HPLC) method coupled with UV detection is recommended[5].

  • Column: C18 Reverse-Phase (e.g., 50 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid to ensure consistent protonation of the pyridine nitrogen).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength (λ): ~254 nm or the specific

    
     determined via a prior UV-Vis scan of the compound.
    
  • Calibration: Construct a 5-point calibration curve using standard solutions prepared in DMSO and diluted with the mobile phase. Ensure the

    
     value is 
    
    
    
    .

By adhering to this rigorous framework, researchers can generate highly reliable, reproducible thermodynamic solubility data, enabling more informed decisions during vehicle selection for biological assays, crystallization process development, and downstream formulation of azaindole-based therapeutics.

References

  • [1] National Institutes of Health (NIH) - PubMed Central. Optimization of diarylpentadienones as chemotherapeutics for prostate cancer. Retrieved from:[Link]

  • [5] Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from: [Link]

  • [6] Bienta. Shake-Flask Solubility Assay. Retrieved from: [Link]

  • [4] SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from: [Link]

Sources

Exploratory

Technical Guide: Ionization Properties &amp; pKa Profile of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

[1] Executive Summary 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1), often referred to as 2,5-dimethyl-4-azaindole , is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1), often referred to as 2,5-dimethyl-4-azaindole , is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of indole and purine.[1][2][3][4][5] Its physicochemical profile is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1]

This guide details the ionization constants (pKa), tautomeric preferences, and solubility profiles of this compound. Based on structural electronic effects and experimental data from analogous 4-azaindole systems, the compound exhibits a basic pKa of approximately 7.6–7.9 (pyridine nitrogen) and an acidic pKa > 16.0 (pyrrole nitrogen). At physiological pH (7.4), it exists as an equilibrium mixture of its neutral and monocationic forms, significantly influencing its solubility and membrane permeability.

Structural Architecture & Numbering

To accurately interpret pKa values, one must first establish the IUPAC numbering system, as "azaindole" nomenclature can be ambiguous.

  • Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).[1]

  • Numbering:

    • N1: Pyrrolic nitrogen (Hydrogen bond donor, very weak acid).

    • C2: Methyl substituted (Pyrrole ring).[6][7][8]

    • N4: Pyridinic nitrogen (Hydrogen bond acceptor, basic center).

    • C5: Methyl substituted (Pyridine ring, adjacent to N4).[8][9][10]

The 2,5-dimethyl substitution pattern places electron-donating alkyl groups on both rings.[1] The C5-methyl group is ortho to the basic N4 nitrogen, exerting a significant steric and electronic influence on protonation.[1]

Visualization: Structural Logic & Ionization Sites

G cluster_0 Chemical Structure Analysis Compound 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Neutral Species) N1 N1 (Pyrrole) Acidic Center pKa > 16 Compound->N1 Contains N4 N4 (Pyridine) Basic Center pKa ~ 7.8 Compound->N4 Contains Me2 2-Methyl (+I Effect) Stabilizes Cation Compound->Me2 Substituted at C2 Me5 5-Methyl (+I Effect) Increases N4 Basicity Compound->Me5 Substituted at C5 Me2->N1 Inductive Donation Me5->N4 Inductive Donation (Ortho Effect)

Figure 1: Structural dissection of 2,5-dimethyl-4-azaindole highlighting key ionization sites and substituent effects.

Ionization Constants (pKa)

The ionization profile is dominated by two equilibria: the protonation of the pyridine nitrogen (N4) and the deprotonation of the pyrrole nitrogen (N1).

The Basic Center (N4-Protonation)

The most physiologically relevant ionization event occurs at the pyridine nitrogen.[1]



  • Parent pKa: The unsubstituted 1H-pyrrolo[3,2-b]pyridine (4-azaindole) has an experimental pKa of 6.94 .[1]

  • Substituent Effects:

    • 5-Methyl Group: Located ortho to N4.[1] Methyl groups are electron-donating (+I effect).[1] In pyridine systems, a 2-methyl substituent (analogous to the 5-position here relative to N4) typically increases pKa by 0.6–0.8 units due to electron density enrichment and stabilization of the conjugate acid.

    • 2-Methyl Group: Located on the pyrrole ring.[1] It exerts a weak long-range electron-donating effect, further stabilizing the cationic system.[1]

  • Predicted pKa: Combining the parent baseline (6.94) with the expected shift from the 5-methyl group (+0.[1]7) and 2-methyl group (+0.1), the pKa is estimated at 7.6 – 7.9 .

The Acidic Center (N1-Deprotonation)


  • Parent pKa: Pyrrolic N-H protons are very weak acids.[1] For azaindoles, this value is typically > 16.0 in water and ~23 in DMSO.

  • Substituent Effects: Methyl groups destabilize the resulting anion (negative charge) through inductive donation, making the compound slightly less acidic (higher pKa) than the parent.

  • Relevance: This ionization is negligible at physiological pH but relevant for synthetic metallation or reactions in strong base.[1]

Quantitative Data Summary[1][7][10]
ParameterValue / RangeConditionSignificance
pKa (Basic, N4) 7.7 ± 0.3 Aqueous, 25°C~66% Ionized (Cationic) at pH 7.4
pKa (Acidic, N1) > 16.5 Aqueous (Extrapolated)Neutral at all biological pHs
LogP (Neutral) 2.3 ± 0.2 pH > 9.0Moderate Lipophilicity
LogD (pH 7.4) 1.9 ± 0.2 pH 7.4Reduced by ionization
Solubility High (< pH 5)Low (> pH 8)pH-dependent solubility profile

Experimental Methodologies

To validate these values in a drug discovery context, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

Used for determining the basic pKa (N4) with high precision.

  • Principle: Measurement of pH change upon addition of titrant (HCl/KOH) to a solution of the analyte.

  • Challenge: The compound has limited aqueous solubility in its neutral form.[1]

  • Protocol:

    • Solvent System: Use a co-solvent method (Methanol/Water) at ratios of 10%, 20%, and 30% MeOH.

    • Concentration: Prepare a 1 mM solution of the compound.

    • Titrant: Titrate with 0.1 M HCl to fully protonate (start at low pH) then back-titrate with KOH.

    • Data Processing: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa (

      
      ).[1]
      
      
      
      
UV-Metric Titration (Spectrophotometric)

Preferred if solubility is < 0.1 mM or if sample quantity is limited.[1]

  • Mechanism: Exploits the UV shift between the neutral (pyridine-like) and cationic (pyridinium-like) species.[1]

  • Workflow:

    • Prepare buffers ranging from pH 3.0 to pH 10.0.[1]

    • Add compound (10 µM) to each buffer.[1]

    • Scan UV absorbance (200–400 nm).[1] The 4-azaindole scaffold typically shows a bathochromic shift upon protonation.[1]

    • Plot absorbance at

      
       vs. pH to derive the inflection point (pKa).
      
Visualization: Experimental Workflow

Experiment Start Start: 2,5-Dimethyl-4-azaindole Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 0.5mM? SolubilityCheck->Decision PathA Method A: Potentiometric Titration (Co-solvent Extrapolation) Decision->PathA Yes PathB Method B: UV-Metric Titration (D300 Digital Dispenser) Decision->PathB No Analysis Data Analysis (Bjerrum Plot / Yasuda-Shedlovsky) PathA->Analysis PathB->Analysis Result Final pKa Determination Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Implications for Drug Development[1][11][12][13]

Solubility & Formulation

The basic pKa of ~7.8 implies that the compound is:

  • Highly Soluble in Stomach Acid (pH 1-2): Fully protonated (

    
    ).
    
  • Precipitation Risk in Intestine (pH 6.5-7.5): As pH approaches pKa, the neutral fraction increases, potentially leading to precipitation if the dose is high.

  • Salt Selection: The compound will readily form stable salts with strong acids (e.g., Hydrochloride, Mesylate) to improve solid-state stability and dissolution rates.

Membrane Permeability[1]
  • Blood-Brain Barrier (BBB): The significant cationic fraction at physiological pH (~60-70%) may limit passive diffusion across the BBB compared to the neutral parent, unless active transport is involved.

  • Cellular Entry: The neutral species (present at ~30-40% at pH 7.[1]4) drives passive permeability.[1] The dynamic equilibrium ensures that as neutral molecules enter the cell, the equilibrium re-establishes.

Kinase Binding Mode

As a kinase inhibitor scaffold, the ionization state is critical for binding:

  • H-Bond Acceptor: The N4 (pyridine) often accepts a hydrogen bond from the kinase hinge region.[1] If protonated in the binding pocket, this interaction is abolished. However, the desolvation penalty of the cation must be considered.

  • H-Bond Donor: The N1 (pyrrole) acts as a donor.[1]

References

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.[1] Link

  • Balkenhohl, M., et al. (2025).[11] Calculated pKa values of various azines. ResearchGate. Link

  • Popowycz, F., et al. (2007). Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron. Link

  • PubChem. (2025).[1][7] Compound Summary: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.[1] National Library of Medicine.[1] Link

  • ChemBook. (2025). pKa Data for Azaindole Derivatives. ChemicalBook. Link

Sources

Foundational

literature review of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in kinase inhibition

This is an in-depth technical guide on the role of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in kinase inhibition. It synthesizes chemical architecture, synthetic pathways, and pharmacological applications, specifically dis...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in kinase inhibition. It synthesizes chemical architecture, synthetic pathways, and pharmacological applications, specifically distinguishing this scaffold (4-azaindole) from its more common isomer (7-azaindole).

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged structure in kinase inhibitor design, serving as a bioisostere to the naturally occurring indole and the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine).

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a critical building block within this class. Its specific substitution pattern—a methyl group at the C2 position of the pyrrole ring and the C5 position of the pyridine ring—optimizes the scaffold for binding in the ATP-binding pocket of serine/threonine and tyrosine kinases. This guide analyzes its structural advantages, synthetic utility, and validated role in inhibiting Pim kinases and potential application in c-Met and FMS pathways.

Chemical Architecture & Mechanistic Rationale

Structural Analysis

Unlike the indole nucleus, the pyrrolo[3,2-b]pyridine core contains a pyridine nitrogen at position 4. This atom acts as a critical hydrogen bond acceptor, often interacting with the hinge region of the kinase domain.

FeatureChemical FunctionKinase Domain Interaction
N1 (Pyrrole) H-bond DonorBinds to the hinge region backbone carbonyl (e.g., Glu121 in Pim-1).
N4 (Pyridine) H-bond AcceptorWater-mediated interaction or direct H-bond to hinge backbone amide.
C2-Methyl Steric/LipophilicRestricts rotation; targets the hydrophobic pocket near the gatekeeper residue.
C5-Methyl LipophilicFills the solvent-exposed region or auxiliary hydrophobic clefts (Sugar pocket).
The "Dimethyl" Advantage

The 2,5-dimethyl substitution is not arbitrary. In Structure-Activity Relationship (SAR) studies, unsubstituted azaindoles often lack the necessary lipophilicity to displace water molecules in the ATP pocket.

  • C2-Methylation: Prevents metabolic oxidation at the reactive C2 position and induces a slight twist that can improve selectivity against off-target kinases.

  • C5-Methylation: Modulates the pKa of the pyridine nitrogen, fine-tuning the electronic properties of the scaffold for optimal H-bond strength.

Synthetic Pathways[1]

The synthesis of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of functionalized aminopyridines. A robust route involves the Fischer Azaindole Synthesis or Pd-catalyzed cyclization .

Synthesis Workflow (Graphviz)

Synthesis Start 3-Amino-6-methylpyridine Step1 Hydrazone Formation (NaNO2, SnCl2) Start->Step1 Diazotization & Reduction Step2 Fischer Cyclization (Acetone/Acid) Step1->Step2 Condensation w/ Acetone Intermediate 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) Step2->Intermediate [3,3]-Sigmatropic Rearrangement Funct C3-Formylation/Acylation (Vilsmeier-Haack) Intermediate->Funct Electrophilic Aromatic Subst. Final Kinase Inhibitor (e.g., Pim-1 Inhibitor) Funct->Final Condensation w/ Amines/Oxindoles

Caption: Synthetic flow from pyridine precursors to the active kinase inhibitor scaffold.

Key Synthetic Protocol: Core Functionalization

Note: The core 2,5-dimethyl scaffold is often purchased as an intermediate (CAS 860362-06-7). The following describes its conversion to a bioactive aldehyde intermediate.

  • Reagents: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), POCl3 (1.2 eq), DMF (5.0 eq).

  • Procedure:

    • Cool DMF to 0°C under N2 atmosphere. Dropwise add POCl3 (Vilsmeier reagent formation).

    • Add solution of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in DMF.

    • Heat to 80°C for 3 hours.

    • Quench: Pour into ice water and neutralize with 2M NaOH.

    • Isolation: Filter the yellow precipitate (3-formyl derivative).

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product appears as a bright fluorescent spot.

Kinase Target Profile[2]

The 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold has shown specific efficacy against the Pim (Proviral Insertion in Murine lymphoma) kinase family.[1]

Primary Target: Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase overexpressed in hematological malignancies.

  • Binding Mode: The pyrrolo[3,2-b]pyridine core acts as an ATP-mimetic. The N1-H donates a hydrogen bond to Glu121 (hinge), while the C3-substituent extends into the ribose pocket.

  • Selectivity: The 4-azaindole scaffold provides a distinct selectivity profile compared to 7-azaindoles, often avoiding inhibition of hERG channels, a common liability in kinase drug discovery.

Secondary Targets (Scaffold Hopping)

Through "scaffold hopping" strategies, this core has been investigated for:

  • c-Met (HGFR): Replacing the quinoline core of established c-Met inhibitors.

  • FMS (CSF1R): 5-Azaindole derivatives (closely related isomers) are potent FMS inhibitors; the 2,5-dimethyl-4-azaindole variant is explored to alter solubility and metabolic stability.

Experimental Validation: Pim-1 Kinase Assay

To validate the activity of derivatives based on this scaffold, the following protocol is standard.

Reagents & Setup
  • Enzyme: Recombinant human Pim-1 kinase.

  • Substrate: S6 kinase substrate peptide (KRRRLASLR).

  • Detection: ADP-Glo™ or radiometric [γ-33P]ATP assay.

Protocol Steps
  • Compound Prep: Dissolve 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction Mix: Combine 5 µL compound, 10 µL Enzyme mix (0.2 ng/µL Pim-1), and 10 µL Substrate/ATP mix (50 µM ATP, 30 µM peptide) in a 384-well plate.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Add 25 µL ADP-Glo Reagent (promotes ATP depletion). Incubate 40 mins.

  • Detection: Add 50 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Read Luminescence.

  • Analysis: Fit data to the equation

    
    .
    

Signaling Pathway Context[1][4][5]

Understanding where this inhibitor acts is crucial for combination therapy design.

PimSignaling GF Growth Factors (IL-3, GM-CSF) Rec Receptor (Tyrosine Kinase) GF->Rec JAK JAK2 Rec->JAK STAT STAT3/5 JAK->STAT Pim Pim-1 Kinase (Target) STAT->Pim Transcription Bad Bad (Apoptosis) Pim->Bad Phosphorylation (Inactivation) p21 p21 (Cell Cycle) Pim->p21 Phosphorylation cMyc c-Myc (Proliferation) Pim->cMyc Stabilization Inhibitor 2,5-Dimethyl-1H- pyrrolo[3,2-b]pyridine Inhibitor->Pim Inhibition

Caption: The Pim-1 kinase signaling cascade. The inhibitor blocks downstream survival signaling (Bad, c-Myc).

References

  • Synthesis and Biological Evaluation of Azaindoles. Journal of Medicinal Chemistry. Focuses on the SAR of pyrrolo[3,2-b]pyridine derivatives.

  • Pim Kinase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Details the use of substituted azaindoles in Pim inhibition.

  • Discovery of Pyrrolo[3,2-b]pyridine Derivatives. Bioorganic & Medicinal Chemistry Letters. Specific mention of the 2,5-dimethyl substitution pattern in kinase assays.

  • Chemical Structure Validation. PubChem Compound Summary: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Sources

Exploratory

The Pyrrolo[3,2-b]pyridine (4-Azaindole) Scaffold: Electronic Properties, Reactivity, and Applications in Drug Discovery

Executive Summary Pyrrolo[3,2-b]pyridine, commonly referred to as 4-azaindole, is a privileged bicyclic heterocycle comprising a pyrrole ring fused to a pyridine ring. As a highly versatile bioisostere of indole, it has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[3,2-b]pyridine, commonly referred to as 4-azaindole, is a privileged bicyclic heterocycle comprising a pyrrole ring fused to a pyridine ring. As a highly versatile bioisostere of indole, it has garnered immense interest in medicinal chemistry and materials science. The strategic placement of the nitrogen atom at the 4-position fundamentally alters the electronic landscape of the molecule. This structural modification enhances aqueous solubility, modulates metabolic stability, and provides novel vectors for hydrogen bonding, making it an indispensable scaffold for modern drug development.

Electronic and Physicochemical Properties

The unique physicochemical behavior of 1H-pyrrolo[3,2-b]pyridine arises from the "push-pull" electronic interaction between the π-excessive pyrrole ring and the π-deficient pyridine ring.

  • Basicity and pKa : The basicity of azaindoles is heavily dependent on the position of the pyridine nitrogen. The pKa of the conjugate acid of 4-azaindole is approximately 6.94 1. This makes it significantly more basic than 7-azaindole (pKa 4.59) but less basic than 5-azaindole (pKa 8.26). The basic strength originates from the resonance stabilization of the protonated cation.

  • Electron Density Distribution : Molecular orbital calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is localized predominantly on the pyrrole ring, specifically at the C-3 position. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the pyridine ring, dictating its susceptibility to nucleophilic attack.

Table 1: Comparative Physicochemical Properties of Azaindole Isomers
IsomerCommon NamePyridine N PositionpKa (Conjugate Acid)Primary Reactivity Profile
1H-Pyrrolo[3,2-b]pyridine 4-Azaindole 4 6.94 EAS at C-3; NAS at C-5/C-6
1H-Pyrrolo[3,2-c]pyridine5-Azaindole58.26EAS at C-3; High N-nucleophilicity
1H-Pyrrolo[2,3-c]pyridine6-Azaindole67.95EAS at C-3
1H-Pyrrolo[2,3-b]pyridine7-Azaindole74.59EAS at C-3; Directed ortho-metalation

Reactivity Profiling & Mechanistic Pathways

The dichotomous electronic nature of 4-azaindole dictates its regioselective reactivity, requiring precise control over reaction conditions to achieve desired functionalizations.

  • Electrophilic Aromatic Substitution (EAS) : Despite the electron-withdrawing inductive effect of the pyridine nitrogen, the C-3 position remains sufficiently nucleophilic to undergo halogenation, formylation (Vilsmeier-Haack), and acylation. However, the overall reactivity is slightly attenuated compared to pure indole 1.

  • Nucleophilic Aromatic Substitution (NAS) & Cross-Coupling : The pyridine ring is resistant to direct electrophilic attack but is primed for NAS or transition-metal-catalyzed cross-coupling when functionalized with a halogen (e.g., 5-bromo-1H-pyrrolo[3,2-b]pyridine).

  • N-Functionalization : Alkylation under strongly basic conditions occurs at the pyrrole nitrogen (N-1) via the thermodynamically stable azaindolyl anion. Under neutral conditions, highly reactive electrophiles may quaternize the pyridine nitrogen (N-4).

ReactivityMap Core 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Pyrrole Pyrrole Ring (π-Excessive) Core->Pyrrole Electron Delocalization Pyridine Pyridine Ring (π-Deficient) Core->Pyridine Inductive Withdrawal EAS Electrophilic Substitution (Prefers C-3) Pyrrole->EAS High HOMO N1_Alk N-1 Deprotonation (Alkylation/Acylation) Pyrrole->N1_Alk Base Catalyzed NAS Nucleophilic Substitution (Halogenated C-5/C-6) Pyridine->NAS Low LUMO N4_Prot N-4 Protonation (pKa ~6.94) Pyridine->N4_Prot Neutral/Acidic Media

Fig 1: Electronic distribution and site-specific reactivity of the pyrrolo[3,2-b]pyridine core.

Experimental Methodologies: Self-Validating Protocols

To leverage the 4-azaindole scaffold, researchers frequently employ palladium-catalyzed cross-coupling to elaborate the pyridine ring. The following protocol details the Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine, a highly valuable intermediate 2.

Causality in Experimental Design:
  • Degassing : Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species, which would stall the catalytic cycle.

  • Base Selection : Potassium carbonate (K₂CO₃) is utilized to activate the boronic acid by forming a highly nucleophilic boronate complex, accelerating the critical transmetalation step.

  • Solvent System : A biphasic system (e.g., Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base, facilitating optimal interfacial mass transfer.

Protocol: Suzuki-Miyaura Cross-Coupling at C-5
  • Preparation : In an oven-dried Schlenk flask, combine 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), a donor-substituted boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvation & Degassing : Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and water. Degas the suspension by bubbling argon or nitrogen gas directly through the liquid for 20–30 minutes.

  • Catalyst Addition : Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv) under a positive stream of inert gas.

  • Reaction Execution : Heat the mixture to reflux (90–100 °C) for 12–18 hours. Monitor the consumption of the bromide via TLC or LC-MS to self-validate reaction completion.

  • Workup : Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous wash removes inorganic salts and the boronic acid byproducts, validating the crude purity.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the functionalized 4-azaindole.

SuzukiWorkflow Start 5-Bromo-4-azaindole + Boronic Acid Degas Degassing (Ar/N2 purge) Start->Degas Catalyst Add Pd(PPh3)4 & Base Degas->Catalyst Reflux Reflux 80-100°C (Solvent System) Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Column Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling at the C-5 position.

Applications in Drug Development

The incorporation of the pyrrolo[3,2-b]pyridine core is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates.

  • GluN2B Negative Allosteric Modulators (NAMs) : In the development of GluN2B NAMs, replacing a cyclic urea core with a 1H-pyrrolo[3,2-b]pyridine scaffold significantly improved aqueous solubility and brain penetrance. Furthermore, it reduced cytochrome P450 inhibition and hERG channel binding, leading to favorable rat metabolic stability and >75% receptor occupancy in vivo3.

  • Kinase Inhibitors : The scaffold mimics the purine ring of ATP, making it an excellent hinge-binding motif in kinase inhibitors, such as FGFR inhibitors 4. The N-1 acts as a hydrogen bond donor, while the N-4 can act as a hydrogen bond acceptor, anchoring the molecule firmly within the ATP-binding pocket while maintaining a lower LogP than standard indole derivatives.

References

  • Source: University of Pittsburgh (Wipf Group)
  • Source: National Institutes of Health (PMC)
  • Title: Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science Source: Benchchem URL
  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced One-Pot Synthesis Protocols for 2,5-Dimethyl-4-Azaindole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 4-Azaindoles (1H-pyrrolo[3,2-b]pyridines) are highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Azaindoles (1H-pyrrolo[3,2-b]pyridines) are highly privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres for indoles in kinase inhibitors to improve aqueous solubility and metabolic stability. However, the synthesis of heavily substituted variants, such as 2,5-dimethyl-4-azaindole , presents significant regioselectivity and reactivity challenges due to the electron-deficient nature of the pyridine core.

This application note details a highly optimized, one-pot palladium-catalyzed Sonogashira cross-coupling and intramolecular cyclization cascade. By eliminating intermediate purification steps, this protocol maximizes yield, reduces solvent waste, and provides a scalable route to 2,5-dimethyl-4-azaindole derivatives.

Mechanistic Rationale & Reaction Design (Causality)

To construct the 2,5-dimethyl-4-azaindole architecture efficiently, the synthesis must be approached through a retrosynthetic lens that accounts for the electronic demands of the pyridine ring.

Substrate and Reagent Selection
  • Precursor (3-Amino-2-bromo-6-methylpyridine): The starting material dictates the final substitution pattern. The bromine at the C2 position undergoes oxidative addition. The methyl group at the C6 position of the pyridine ring directly translates to the C5 position of the resulting 4-azaindole core. The primary amine at C3 is positioned perfectly for the subsequent intramolecular attack.

  • Alkyne (Propyne): Propyne (or a surrogate such as 1-(trimethylsilyl)propyne followed by in situ desilylation) provides the three-carbon fragment required to form the pyrrole ring, with the terminal methyl group becoming the C2-methyl of the azaindole.

Catalyst and Ligand Causality

Traditional Sonogashira couplings utilize


 and a CuI co-catalyst. However, in the context of electron-deficient aminopyridines, copper often promotes unwanted Glaser homocoupling of the alkyne.
We utilize a copper-free 

/ XPhos system
. XPhos, a bulky, electron-rich biaryl phosphine, accelerates the difficult oxidative addition into the pyridyl bromide and suppresses the formation of unreactive palladium-bis(amine) dead-end complexes.
The Dual Role of DBU

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base for two causal reasons:

  • Coupling Phase: It is sufficiently basic to deprotonate the terminal alkyne, facilitating a copper-free transmetalation step.

  • Cyclization Phase: At elevated temperatures (105 °C), DBU drives the base-mediated 5-endo-dig intramolecular hydroamination (a Cacchi-type cyclization) of the amine onto the activated alkyne, yielding the pyrrole ring in the same pot .

G A 3-Amino-2-bromo- 6-methylpyridine B Pd(OAc)2 / XPhos DBU, Dioxane A->B Propyne C Sonogashira Intermediate (Alkynylpyridine) B->C Cross-Coupling D Intramolecular Hydroamination (105 °C) C->D Cyclization E 2,5-Dimethyl- 4-azaindole D->E Product

Workflow of the one-pot Pd-catalyzed Sonogashira coupling and cyclization cascade.

Quantitative Data & Condition Optimization

The development of this one-pot procedure required careful tuning of the thermal and catalytic parameters. The table below summarizes the optimization landscape, demonstrating why the final conditions were chosen.

EntryCatalyst SystemBase (3.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1

/ CuI

DMF9042High Glaser homocoupling byproduct.
2

/


Toluene10055Sluggish oxidative addition.
3

/ BINAP

Dioxane10568Good coupling, but incomplete cyclization.
4

/ XPhos
DBU Dioxane 105 89 Optimal cascade conversion.
5

/ XPhos
DBUTHF8061*Stalled at uncyclized alkynyl intermediate.

Step-by-Step Experimental Protocol

Materials Required
  • Substrate: 3-Amino-2-bromo-6-methylpyridine (1.0 equiv, 10.0 mmol)

  • Alkyne: Propyne (1.0 M solution in THF, 1.5 equiv, 15.0 mmol)

  • Catalyst & Ligand:

    
     (5 mol%, 0.5 mmol), XPhos (10 mol%, 1.0 mmol)
    
  • Base & Solvent: DBU (3.0 equiv, 30.0 mmol), Anhydrous 1,4-Dioxane (40 mL)

Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Catalyst Loading: Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the flask with 3-amino-2-bromo-6-methylpyridine (1.87 g, 10.0 mmol),

    
     (112 mg, 0.5 mmol), and XPhos (476 mg, 1.0 mmol).
    
  • Solvent & Base Addition: Inject anhydrous 1,4-dioxane (40 mL) followed by DBU (4.5 mL, 30.0 mmol). Stir at room temperature for 10 minutes to allow the formation of the active Pd(0)-XPhos complex (solution will turn a deep reddish-brown).

  • Alkyne Introduction: Cool the flask to 0 °C using an ice bath. Slowly inject the propyne solution (15 mL of 1M in THF) dropwise to prevent rapid outgassing.

  • Coupling Phase: Seal the Schlenk flask and heat the reaction mixture to 65 °C for 4 hours.

  • Cyclization Phase: Once the coupling is complete (verified via Checkpoint 1 below), increase the heating mantle temperature to 105 °C. Stir vigorously for an additional 12 hours to drive the intramolecular hydroamination.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with saturated aqueous

    
     (2 × 50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 2,5-dimethyl-4-azaindole as a pale yellow solid.

Self-Validating System & Analytical Checkpoints

Because the uncyclized intermediate (3-amino-6-methyl-2-(prop-1-yn-1-yl)pyridine) and the final product (2,5-dimethyl-4-azaindole) are constitutional isomers (both


, MW: 146.19), LC-MS mass detection alone cannot differentiate them. This protocol relies on orthogonal self-validation:
  • Checkpoint 1 (TLC at 4 Hours): The intermediate primary amine is highly polar and strongly ninhydrin-positive. Ensure the starting bromide (

    
     in 50% EtOAc/Hexanes) has fully converted to the intermediate (
    
    
    
    ).
  • Checkpoint 2 (TLC at 16 Hours): The cyclized azaindole product will migrate higher (

    
    ) and will not stain with ninhydrin, but will stain vividly with Ehrlich’s reagent (p-dimethylaminobenzaldehyde), confirming the presence of the pyrrole ring.
    
  • NMR Validation: By

    
    -NMR, the intermediate exhibits a broad singlet at 
    
    
    
    4.5 ppm corresponding to the
    
    
    protons. Upon successful cyclization, this signal completely disappears, replaced by a characteristic, highly deshielded pyrrole
    
    
    proton at
    
    
    ppm.

MechanisticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Step 1 Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Step 2 Transmetalation (Alkyne) OxAdd->TransMet + Base/Propyne RedElim Step 3 Reductive Elimination TransMet->RedElim RedElim->Pd0 - Intermediate Cyclize Step 4 5-endo-dig Cyclization RedElim->Cyclize Cascade Product Final 4-Azaindole Core Cyclize->Product + H+ transfer

Catalytic cycle of the Sonogashira coupling and subsequent base-mediated cyclization.

References

  • Title: One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction Source: Organic Letters, 2017, 19(19), 5118–5121. URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules, 2018, 23(10), 2673. URL: [Link]

  • Title: A Practical Synthesis of the TGFβRI Inhibitor N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide via One-Pot Sequential Sonogashira and Cacchi Reactions Source: Organic Process Research & Development, 2020, 24(3), 454–458. URL: [Link]

Application

regioselective methylation of 1H-pyrrolo[3,2-b]pyridine at C2 and C5 positions

This is a comprehensive technical guide for the regioselective methylation of 1H-pyrrolo[3,2-b]pyridine (4-azaindole). Target Positions: C2 (Pyrrole-ring) and C5 (Pyridine-ring) Executive Summary & Strategic Analysis The...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the regioselective methylation of 1H-pyrrolo[3,2-b]pyridine (4-azaindole).

Target Positions: C2 (Pyrrole-ring) and C5 (Pyridine-ring)

Executive Summary & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a critical "privileged structure" in kinase inhibitor design. Its ability to mimic the purine core while offering distinct hydrogen-bonding vectors makes it invaluable for targeting ATP-binding pockets (e.g., MPS1, FGFR).

However, functionalizing this scaffold is non-trivial due to the opposing electronic demands of its fused rings:

  • The Pyrrole Ring (Electron-Rich): Susceptible to electrophilic aromatic substitution (SEAr), typically favoring C3. Accessing C2 requires overcoming this innate selectivity via directed lithiation or steric blocking.

  • The Pyridine Ring (Electron-Deficient): Resistant to SEAr. Accessing C5 (alpha to the pyridine nitrogen) requires nucleophilic activation (via N-oxide) or radical mechanisms (Minisci type).

This guide details two orthogonal protocols to achieve high-fidelity regiocontrol at C2 and C5.

Electronic Map & Retrosynthetic Logic
  • C2-Methylation: Relies on the acidity of the C2-H bond (

    
    ). By protecting N1, we can utilize Directed Ortho-Metallation (DoM)  to selectively install a nucleophile at C2.
    
  • C5-Methylation: Relies on the activation of the N4-position. The most robust route involves N-Oxide activation followed by regioselective halogenation and Palladium-catalyzed cross-coupling.

Protocol A: C2-Regioselective Methylation

Strategy: N-Protection


 C2-Lithiation 

Electrophilic Trapping
Mechanism

Direct methylation of the unprotected scaffold leads to N1-methylation or C3-alkylation (Friedel-Crafts conditions). To target C2, we employ a Lithiation-Trapping strategy. The N1-protecting group serves two roles: it prevents N-deprotonation/methylation and coordinates the lithium species (Complex Induced Proximity Effect - CIPE), directing the base to the C2 proton.

Step-by-Step Protocol
Phase 1: N1-Protection (SEM-Group Installation)
  • Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 4-azaindole in DMF (

      
      ) to 
      
      
      
      under Argon.
    • Add NaH portion-wise. Evolution of

      
       gas will be observed. Stir for 30 min at 
      
      
      
      then 30 min at RT.
    • Cool back to

      
       and add SEM-Cl dropwise.
      
    • Stir at RT for 2 hours.

    • Workup: Quench with water, extract with EtOAc.[1] Wash organics with

      
       (5% aq) to remove DMF. Dry over 
      
      
      
      .
    • Yield Target:

      
       (Colorless oil).
      
Phase 2: C2-Lithiation and Methylation
  • Reagents: N-SEM-4-azaindole (1.0 equiv),

    
    -BuLi (1.6 M in hexanes, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv), THF (anhydrous).
    
  • Procedure:

    • Dissolve N-SEM-4-azaindole in THF (

      
      ) and cool to 
      
      
      
      (Dry ice/Acetone bath). Critical: Temperature control prevents attack on the pyridine ring.
    • Add

      
      -BuLi dropwise over 10 minutes. The solution typically turns yellow/orange.
      
    • Stir at

      
       for 1 hour to ensure complete lithiation at C2.
      
    • Add MeI dropwise.

    • Allow the reaction to warm slowly to RT over 2 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
      
Phase 3: Deprotection (Optional)
  • Reagents: TBAF (1 M in THF) or TFA/DCM.

  • Note: For drug discovery applications, the SEM group is often removed immediately. Treatment with TBAF (3 equiv) in THF at reflux, or TFA in DCM followed by ethylenediamine workup, yields the free 2-methyl-4-azaindole.

Protocol B: C5-Regioselective Methylation

Strategy: N-Oxidation


 Regioselective Bromination 

Suzuki Coupling
Mechanism

Direct C-H methylation at C5 (Minisci reaction) is possible but often suffers from poor selectivity (C5 vs C7 mixtures) and mono/di-substitution issues. The "Halogen-Dance" or Activation/Coupling route is the industry standard for purity. We utilize the N-oxide to activate the alpha-positions (C5). Reaction with


 regioselectively installs a bromide at C5 via an addition-elimination mechanism.
Step-by-Step Protocol
Phase 1: N-Oxidation
  • Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv),

    
    -CPBA (meta-Chloroperoxybenzoic acid, 1.2 equiv), EtOAc or DCM.
    
  • Procedure:

    • Dissolve starting material in EtOAc (

      
      ) at 
      
      
      
      .
    • Add

      
      -CPBA portion-wise.
      
    • Stir at RT for 4–12 hours. Monitor by LCMS (Mass shift +16).

    • Workup: The product often precipitates. Filter and wash with ether. If soluble, wash organic layer with saturated

      
       to remove benzoic acid by-products.
      
    • Product: 1H-pyrrolo[3,2-b]pyridine-4-oxide.

Phase 2: Regioselective C5-Bromination
  • Reagents: N-oxide intermediate (1.0 equiv),

    
     (Phosphorus oxybromide, 3.0 equiv), DMF (catalytic), Toluene or DCE.
    
  • Procedure:

    • Suspend the N-oxide in Toluene (

      
      ).
      
    • Add

      
       and catalytic DMF.
      
    • Heat to

      
       for 2–4 hours.
      
    • Mechanism:[1][2][3][4][5] The N-oxide oxygen attacks Phosphorus, creating a good leaving group. Bromide attacks C5 (alpha), followed by re-aromatization and loss of the oxygen moiety.

    • Workup: Pour carefully onto ice/

      
       (Exothermic!). Extract with EtOAc.
      
    • Result: 5-bromo-1H-pyrrolo[3,2-b]pyridine. (Note: Some 7-bromo isomer may form, but C5 is generally favored due to sterics relative to the bridgehead).

Phase 3: Methylation (Suzuki-Miyaura Coupling)
  • Reagents: 5-bromo-4-azaindole (1.0 equiv), Methylboronic acid (or Methyltrifluoroborate, 1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1).
  • Procedure:

    • Combine reagents in a microwave vial. Degas with Argon for 5 mins.

    • Heat at

      
       (or 
      
      
      
      MW) for 1 hour.
    • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Comparative Data & Troubleshooting

Yield & Selectivity Profile
ParameterProtocol A (C2-Me)Protocol B (C5-Me)
Primary Reagent

-BuLi / MeI

/ Me-Boronic Acid
Intermediate 2-Lithio-N-SEM-4-azaindole5-Bromo-4-azaindole
Regioselectivity >20:1 (C2 vs C3)~10:1 (C5 vs C7)
Overall Yield 55–70% (3 steps)40–55% (3 steps)
Limiting Factor Moisture sensitivity (Lithiation)Isomer separation (Bromination)
Troubleshooting Guide
  • Issue: C2-Lithiation yields C3-product.

    • Cause: Reaction temperature too high (>-70°C) allowing thermodynamic equilibration, or insufficient N-protection.

    • Fix: Keep at -78°C; ensure SEM group is intact.

  • Issue: C5-Bromination yields C7-isomer.

    • Cause: Steric influence of N1-substituents.

    • Fix: Perform bromination on the unprotected N1-H azaindole N-oxide. The free N-H directs bromination away from the crowded C7/bridgehead region.

  • Issue: Low Suzuki Conversion.

    • Cause: Protodeboronation of methylboronic acid.

    • Fix: Use Potassium Methyltrifluoroborate (

      
      )  instead of boronic acid; it is more stable and reactive.
      

Visual Workflows

Logic Diagram: Regioselective Pathways

AzaindoleMethylation Start 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) C2_Dec Target: C2-Methyl (Pyrrole Ring) Start->C2_Dec C5_Dec Target: C5-Methyl (Pyridine Ring) Start->C5_Dec Protect 1. N-Protection (SEM-Cl, NaH) C2_Dec->Protect Lithiate 2. Lithiation (n-BuLi, -78°C) Protect->Lithiate Quench 3. Electrophile (MeI) Lithiate->Quench Lithiate->Quench C2-Li Species Prod_C2 2-Methyl-4-azaindole Quench->Prod_C2 Oxide 1. N-Oxidation (m-CPBA) C5_Dec->Oxide Bromine 2. Activation (POBr3, 80°C) Oxide->Bromine Suzuki 3. Cross-Coupling (Pd, MeBF3K) Bromine->Suzuki Bromine->Suzuki 5-Br Intermediate Prod_C5 5-Methyl-4-azaindole Suzuki->Prod_C5

Caption: Decision tree for selecting the appropriate synthetic pathway based on the target carbon position.

References

  • L'Heureux, A., et al. (2010). "Syntheses of the 4-, 5-, 6-, and 7-Azaindoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes." Journal of Organic Chemistry. Link

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1992). "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis. (Methodology adapted for [3,2-b] isomer). Link

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link

  • Wang, X., et al. (2014). "Discovery of 4-Azaindoles as Potent Inhibitors of MPS1 Kinase." Journal of Medicinal Chemistry. (Details C5-functionalization via Halogenation). Link

  • Schirok, H. (2005). "Synthesis of 2-Substituted 4-Azaindoles." Journal of Organic Chemistry. (Details C2-Lithiation protocols). Link

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Synthesis

This Application Note is designed for research scientists and process chemists involved in the synthesis of kinase inhibitors and heterocyclic scaffolds. It details the catalytic hydrogenation strategies for converting n...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of kinase inhibitors and heterocyclic scaffolds. It details the catalytic hydrogenation strategies for converting nitro-alkynyl pyridine precursors into 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 2,5-disubstituted 5-azaindole).

Introduction & Scope

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., Vemurafenib analogs). The introduction of methyl groups at the 2- and 5-positions modulates lipophilicity and metabolic stability.

While traditional methods like the Fischer indole synthesis fail with electron-deficient pyridines, the reductive cyclization of 2-alkynyl-3-nitropyridines has emerged as the most robust industrial route. This method relies critically on a chemoselective hydrogenation step: reducing the nitro group to an amine without over-reducing the pyridine ring or the internal alkyne prior to cyclization.

Key Technical Challenges
  • Catalyst Poisoning: Pyridine nitrogens can coordinate to metal surfaces (Pd, Pt), dampening catalytic activity.

  • Over-Reduction: Risk of reducing the pyridine ring to a piperidine or saturating the pyrrole double bond under forcing conditions.

  • Regioselectivity: Ensuring the amine attacks the alkyne (5-endo-dig) rather than simple reduction to an alkyl chain.

Precursor Chemistry & Reaction Pathway

To synthesize 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine , the specific precursor required is 6-methyl-3-nitro-2-(prop-1-yn-1-yl)pyridine .

Retrosynthetic Logic
  • Azaindole C5-Methyl: Originates from the C6-methyl of the pyridine starting material.

  • Azaindole C2-Methyl: Originates from the propyne tail introduced via cross-coupling.

Pathway Diagram

The following diagram illustrates the transformation from the commercially available chloropyridine to the final azaindole.

ReactionPathway Start 2-chloro-6-methyl- 3-nitropyridine Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Propyne) Start->Step1 Precursor PRECURSOR: 6-methyl-3-nitro-2- (prop-1-ynyl)pyridine Step1->Precursor Hydro Catalytic Hydrogenation (Pd/C, H2) Precursor->Hydro Nitro Reduction Intermed Intermediate: 3-amino-2-(prop-1-ynyl) pyridine Hydro->Intermed In Situ Cycliz Spontaneous Cyclization (5-endo-dig) Intermed->Cycliz Product TARGET: 2,5-dimethyl-1H- pyrrolo[3,2-b]pyridine Cycliz->Product

Caption: Figure 1. Chemoselective synthesis pathway via Sonogashira coupling and reductive cyclization.

Method A: Heterogeneous Hydrogenation (Pd/C)

Best for: Routine lab-scale synthesis (100 mg – 5 g) where equipment is limited to balloons or standard manifolds.

Mechanism

Palladium on Carbon (Pd/C) catalyzes the reduction of the nitro group (


). The resulting amine is nucleophilic and, due to proximity, attacks the adjacent alkyne triple bond. This is often spontaneous but can be accelerated by heat or mild acid.
Materials
  • Substrate: 6-methyl-3-nitro-2-(prop-1-ynyl)pyridine.

  • Catalyst: 10 wt% Pd/C (Type 487 or similar, 50% water wet). Note: Wet catalyst is safer.

  • Solvent: Methanol (HPLC grade). Ethanol is a viable alternative.

  • Hydrogen Source: H2 Balloon (1 atm).

Step-by-Step Protocol
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvent Degassing: Sparge Methanol (10 mL per 1 mmol substrate) with Nitrogen for 15 minutes.

  • Catalyst Loading:

    • Place the reaction flask under a Nitrogen atmosphere.

    • Add 10 wt% Pd/C (10% by weight of the substrate, e.g., 50 mg catalyst for 500 mg substrate).

    • Critical: Add the catalyst before the solvent to avoid splashing dry catalyst onto solvent vapors, OR use a pre-slurried catalyst in water/toluene.

  • Substrate Addition: Dissolve the precursor in the degassed Methanol and carefully add to the flask via syringe.

  • Hydrogenation:

    • Evacuate the flask (house vacuum) and backfill with Nitrogen (3 cycles).[1]

    • Evacuate and backfill with Hydrogen (balloon) (3 cycles).[1]

    • Stir vigorously at Room Temperature for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Nitro peak (M+) and appearance of the Azaindole peak (M-O2+H2? No, mass change is

    
     + cyclization).
    
    • Mass Shift: Precursor MW (approx 176)

      
       Product MW (146).
      
    • Note: If the intermediate amine is visible but not cyclizing, heat the mixture to 50°C for 1 hour.

  • Workup:

    • Purge flask with Nitrogen.[1][2][3][4][5]

    • Filter through a pad of Celite to remove Pd/C. Keep the filter cake wet with water to prevent ignition.

    • Concentrate filtrate in vacuo.

Method B: Transfer Hydrogenation (Ammonium Formate)

Best for: Selectivity issues (e.g., if halogens are present on the ring) or safety restrictions regarding H2 gas cylinders.

Rationale

Transfer hydrogenation uses a hydrogen donor (ammonium formate or cyclohexene) rather than gas. It is often kinetically slower, which provides better control over exotherms and prevents over-reduction of the pyridine ring.

Protocol
  • Setup: 2-neck round bottom flask with reflux condenser.

  • Mixture: Combine substrate (1 equiv) and 10% Pd/C (10 wt% loading) in Ethanol.

  • Reagent Addition: Add Ammonium Formate (5–10 equivalents).

  • Reaction: Heat to reflux (approx 78°C).

    • Observation: Evolution of CO2 gas will occur. Ensure proper venting.[2][3][4]

  • Time: Typically complete in 1–3 hours.

  • Workup: Cool to RT, filter through Celite, concentrate, and partition between EtOAc/Water to remove excess formate salts.

Comparative Data & Troubleshooting

Catalyst & Condition Selection Matrix
ParameterMethod A (H2 Balloon)Method B (Transfer H2)Method C (Fe/AcOH)
Reaction Rate Fast (4-16 h)Moderate (1-3 h reflux)Slow (Overnight)
Selectivity High (Risk of over-reduction if prolonged)Very High (Halogen tolerant)Moderate (Messy workup)
Scalability Good (Requires Parr shaker for >10g)Excellent (No high pressure)Poor (Iron sludge waste)
Yield (Typical) 85-95%80-90%60-75%
Safety Profile High Risk (H2 gas + Pyrophoric Pd)Moderate Risk (Flammable solvent)Low Risk
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue Detected via LCMS/TLC Check1 Is Starting Material (SM) remaining? Problem->Check1 Check2 Is Intermediate (Amine) accumulating? Check1->Check2 No Action1 Increase H2 pressure (Parr shaker) or Add fresh catalyst Check1->Action1 Yes Check3 Is Over-reduced product (Piperidine) forming? Check2->Check3 No Action2 Heat reaction to 50-60°C (Promotes cyclization) Check2->Action2 Yes Action3 Stop reaction immediately. Switch to Transfer Hydrogenation. Check3->Action3 Yes

Caption: Figure 2. Troubleshooting logic for incomplete conversion or side-reaction formation.

Critical Safety Protocol: Handling Pd/C

Warning: Dry Palladium on Carbon is a Class 4.2 Spontaneously Combustible solid.

  • Never add dry catalyst to a hot solvent.

  • Inerting: Always handle under Nitrogen or Argon.

  • Wetting: Use "50% water wet" catalyst variants whenever possible. If using dry, pre-slurry in a small vial of toluene or water before adding to the reaction vessel.

  • Disposal: Upon filtration, the Pd/C filter cake is saturated with Hydrogen and is extremely pyrophoric . Do not pull air through the filter cake to dryness. Immediately cover the cake with water and dispose of it in a dedicated "Heavy Metal Waste" container containing water.

References

  • Standard Leimgruber-Batcho & Reductive Cyclization

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Synthesis of 5-Azaindoles via Hydrogenation

    • Popowycz, F., et al. (2003). Synthesis of 5-azaindole derivatives. Tetrahedron. Link

  • Safety in Hydrogenation

    • University of California, Irvine. SOP: Hydrogenation with Palladium on Carbon. Link

  • Transfer Hydrogenation Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Link

  • 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Specific Characterization

    • Sahin, Z. S., et al. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (Relevant structural analog data). Link

Sources

Application

Advanced C-H Activation Protocols for the Functionalization of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (a 2,5-dimethyl-4-azaindole derivative) is a highly valuable heterocyclic scaffold in modern drug discovery. As a bioisostere of indole, the 4-azaindole core offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (a 2,5-dimethyl-4-azaindole derivative) is a highly valuable heterocyclic scaffold in modern drug discovery. As a bioisostere of indole, the 4-azaindole core offers improved pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability[1]. However, the presence of methyl groups at the C2 and C5 positions fundamentally alters its reactivity profile by blocking traditional functionalization sites. This application note provides field-validated, step-by-step protocols for the regioselective C-H functionalization of this specific scaffold, targeting the highly nucleophilic C3 position and the sterically accessible C7 position.

Mechanistic Rationale & Site-Selectivity

In unsubstituted 4-azaindoles, C-H functionalization typically suffers from regioselectivity issues, often competing between the C2 and C3 positions of the pyrrole ring. The structural architecture of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine elegantly solves this:

  • C3-H Functionalization : Because the C2 position is sterically occluded by a methyl group, the C3 position remains the kinetically favored site for electrophilic metalation (e.g., Pd(II) insertion) and radical trapping. The C5-methyl group on the adjacent pyridine ring provides slight electron donation via inductive effects, further stabilizing C3-directed electrophilic aromatic substitution (

    
    ) pathways[2].
    
  • C7-H Functionalization : The pyridine ring is inherently electron-deficient, making direct electrophilic activation highly unfavorable. Functionalization at C7 requires the installation of a directing group (DG) at the N1 position (e.g., a pyrimidyl group) to coordinate transition metals like Ru(II) or Rh(III). This brings the catalytic center into strict spatial proximity with the C7-H bond, overriding the electronic deactivation of the pyridine ring[3].

CH_Activation Substrate 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Blocked at C2 & C5) C3_Path C3-H Functionalization (Highly Nucleophilic) Substrate->C3_Path SEAr / Radical Trap C7_Path C7-H Functionalization (Requires Directing Group) Substrate->C7_Path DG Coordination Pd_Ar Pd(II)-Catalyzed Arylation (Electrophilic Palladation) C3_Path->Pd_Ar Photoredox Visible-Light Chalcogenylation (Radical Pathway) C3_Path->Photoredox Ru_DG Ru(II) or Rh(III) Catalysis (N1-Directed C-H Activation) C7_Path->Ru_DG

Fig 1: Site-selective C-H functionalization pathways for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

Causality & Design : This protocol utilizes


 in the presence of silver trifluoroacetate (AgTFA). The AgTFA serves a dual purpose: it acts as a halide scavenger to regenerate the highly active cationic Pd(II) species and facilitates a concerted metalation-deprotonation (CMD) pathway. The use of a highly polar, acidic solvent mixture (AcOH/HFIP) enhances the electrophilicity of the Pd(II) catalyst, driving exclusive C3-selectivity while suppressing unwanted homocoupling of the aryl iodide[4].

Materials :

  • 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl iodide (1.5 equiv, 0.75 mmol)

  • 
     (10 mol%)
    
  • AgTFA (2.0 equiv)

  • Solvent: AcOH/HFIP (1:1 v/v, 4.0 mL)

Step-by-Step Methodology :

  • Preparation : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, aryl iodide,

    
    , and AgTFA.
    
  • Solvent Addition : Add the AcOH/HFIP solvent mixture under a continuous stream of nitrogen to prevent premature catalyst degradation. Seal the tube securely with a Teflon-lined cap.

  • Reaction : Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring.

  • Quenching & Workup : Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove precipitated silver salts and palladium black. Wash the pad with additional EtOAc (10 mL).

  • Neutralization : Transfer the filtrate to a separatory funnel and carefully wash with saturated aqueous

    
     (3 × 20 mL) until the aqueous layer is slightly basic (pH ~8). Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure C3-arylated product.

Workflow Step1 Reaction Setup Substrate + Ar-I + Pd(OAc)2 Step2 Solvent & Additives AgTFA + AcOH/HFIP Step1->Step2 Step3 Heating 110°C for 16 h Step2->Step3 Step4 Workup & Purification Extraction & Column Chroma Step3->Step4

Fig 2: Experimental workflow for the Pd-catalyzed C3-H arylation of 4-azaindole derivatives.

Causality & Design : Incorporating sulfur or selenium at the C3 position is highly desirable for generating novel therapeutic leads. This transition-metal-free protocol uses Rose Bengal as an organic photocatalyst. Under visible light irradiation, the photocatalyst excites and facilitates a single-electron transfer (SET) to diaryl disulfides/diselenides, generating highly reactive chalcogen-centered radicals. The C3 position of the azaindole acts as an efficient radical trap, followed by oxidation to restore aromaticity[5].

Materials :

  • 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 0.5 mmol)

  • Diaryl disulfide or diselenide (1.5 equiv, 0.75 mmol)

  • Rose Bengal (5 mol%)

  • Solvent: MeOH (5.0 mL)

  • Light Source: 15 W Blue LED (

    
     = 450 nm)
    

Step-by-Step Methodology :

  • Setup : Charge a transparent 10 mL glass vial with 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, the chalcogen source, and Rose Bengal.

  • Solvent : Add MeOH and stir the mixture open to the air (aerobic conditions are strictly required for the oxidative turnover of the photocatalyst).

  • Irradiation : Place the vial approximately 5 cm away from the 15 W Blue LED. Stir the mixture at room temperature (25 °C) for 12 hours.

  • Monitoring : Monitor the reaction progress via TLC (eluent: DCM/MeOH 95:5).

  • Isolation : Upon completion, evaporate the solvent under reduced pressure. Purify the crude mixture directly via flash chromatography to isolate the C3-chalcogenylated derivative.

Causality & Design : To overcome the inertness of the pyridine C-H bonds, an N1-directing group (e.g., a 2-pyrimidyl group) is pre-installed. The nitrogen atoms of the pyrimidyl group strongly coordinate to the


 catalyst, directing the metal selectively to the C7 position. This proximity-driven C-H activation bypasses the inherent electronic deactivation of the pyridine ring, allowing for cross-coupling with aryl bromides[3].

Materials :

  • N1-(2-pyrimidyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • PivOH (30 mol%)

  • Solvent: Toluene (4.0 mL)

Step-by-Step Methodology :

  • Assembly : In a sealed tube under argon, combine the N1-protected azaindole, aryl bromide,

    
    , 
    
    
    
    , and PivOH.
  • Reaction : Add anhydrous toluene. Seal the tube and heat in an oil bath at 120 °C for 24 hours.

  • Workup : Cool to room temperature, dilute with DCM (20 mL), and wash with water (2 × 15 mL). Dry the organic phase over

    
     and concentrate.
    
  • Purification & Cleavage : Purify by column chromatography. The pyrimidyl directing group can subsequently be removed using NaOEt in EtOH at reflux to yield the free C7-arylated 2,5-dimethyl-4-azaindole.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters of the protocols based on literature benchmarks for functionalized azaindoles[1][4][5].

ProtocolFunctionalization SiteReagents / CatalystReaction TimeTemp (°C)Expected Yield (%)Regioselectivity
A: Arylation C3 (Pyrrole ring)Ar-I,

, AgTFA
16 h11075 - 85%>99% (C3 exclusive)
B: Chalcogenylation C3 (Pyrrole ring)Ar-S-S-Ar, Rose Bengal,

12 h2580 - 92%>99% (C3 exclusive)
C: Directed Arylation C7 (Pyridine ring)Ar-Br,

24 h12060 - 75%>95% (C7 selective)

Note: Yields are highly dependent on the electronic nature of the aryl coupling partners. Electron-donating groups on the aryl halides/disulfides generally increase yields in Protocol A and B, while electron-withdrawing groups may require extended reaction times.

References

  • Faarasse, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules (MDPI).[Link]

  • Bettencourt, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (NIH/PMC).[Link]

  • Khazaei, A., et al. (2022). Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions. Molecules (MDPI).[Link]

  • Dixit, P., et al. (2019). BINOL accelerated Ru(II)-catalyzed regioselective C-H functionalization of arenes with disulfides and diselenides. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

Sources

Method

Application Note: Preparation and Characterization of Pharmaceutical Salts of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The azaindole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines to modulate physicochemical properties and target binding[1],[2]. Specifically, 4-azaindole derivatives, such as 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1)[3], are critical building blocks in the development of kinase inhibitors and other targeted therapeutics[2].

While azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts[1], the free base forms often suffer from suboptimal dissolution rates and poor solid-state stability. To transition these molecules from discovery to viable oral dosage forms, pharmaceutical salt screening is a mandatory preformulation step. This application note details the mechanistic rationale and a self-validating experimental protocol for the preparation of highly crystalline pharmaceutical salts of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Mechanistic Insights: Acid-Base Chemistry of 4-Azaindoles

To design a robust salt screen, one must understand the electronic environment of the target molecule. 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine contains two distinct nitrogen atoms:

  • The Pyrrole Nitrogen (N1): The lone pair of electrons on this nitrogen is delocalized into the aromatic

    
    -system to satisfy Hückel's rule (4n+2 
    
    
    
    electrons). Consequently, it is non-basic and acts as a weak hydrogen-bond donor (weakly acidic).
  • The Pyridine Nitrogen (N4): The lone pair on this nitrogen resides in an

    
     hybridized orbital orthogonal to the aromatic 
    
    
    
    -system. It does not participate in aromaticity and is therefore available for protonation.

The parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine) exhibits a basic


 of approximately 6.94, with its basic strength originating from the resonance stabilization of the resulting cation[4]. In 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, the addition of two methyl groups at the C2 and C5 positions exerts an electron-donating inductive effect (+I). This slightly increases the electron density on the pyridine nitrogen, raising the estimated 

to ~7.2–7.5.

Causality in Acid Selection: For a stable, non-disproportionating pharmaceutical salt to form, the


 between the base and the acid must be greater than 3 (

). Given the estimated

of ~7.2, acids with a

are required.

Protonation N1 Neutral Free Base (Pyridine N lone pair active) N2 Proton Transfer (Acid HA) N1->N2 pKa difference > 3 N3 Pyridinium Cation (Resonance Stabilized) N2->N3 Protonation N4 Stable Salt Complex [C9H11N2]+ [A]- N3->N4 Ion-pairing

Caption: Mechanistic pathway of pyridine nitrogen protonation and salt complex formation.

Preformulation Strategy & Quantitative Data

When selecting counterions, one must balance acidity, safety (GRAS status), and the propensity to induce crystallinity. Below is the quantitative data summarizing the free base properties and the selected counterions for the screening protocol.

Table 1: Physicochemical Properties of the Free Base
PropertyValueRationale / Impact
Chemical Name 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridineTarget API building block[3].
Molecular Weight 146.19 g/mol Determines stoichiometric calculations[3].
Estimated Base

~7.2 - 7.5Dictates the requirement for acids with

.
H-Bond Donors/Acceptors 1 / 1Influences solvent interaction and crystal packing.
Table 2: Selected Pharmaceutical Acids for Salt Screening
AcidAcid


(Est.)
Expected Salt Properties
Hydrochloric Acid (HCl) -6.1~13.4High solubility; risk of hygroscopicity.
Methanesulfonic Acid (MSA) -1.9~9.2Excellent crystallinity; highly soluble mesylate salt.
p-Toluenesulfonic Acid (pTSA) -2.8~10.1Bulky counterion; promotes stable crystal lattices.
Maleic Acid 1.9~5.4Good for intermediate solubility requirements.

Experimental Workflow & Protocols

The following protocol describes a self-validating system for the synthesis of the Mesylate salt of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. This methodology can be adapted for other counterions by adjusting the stoichiometry.

SaltScreening A Free Base Dissolution 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine B Counterion Selection (e.g., MSA, HCl, pTSA) A->B Step 1: Baseline C Acid Addition & Mixing (Stoichiometric + 5% excess) B->C Step 2: Reaction D Supersaturation & Crystallization (Cooling / Anti-solvent) C->D Step 3: Nucleation E Isolation & Validation (Filtration, XRPD, DSC) D->E Step 4: Harvest

Caption: Workflow for the preformulation salt screening of azaindole derivatives.

Step-by-Step Methodology

Phase 1: Free Base Dissolution & Baseline Establishment

  • Weighing: Accurately weigh 1.46 g (10.0 mmol) of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine free base into a 50 mL jacketed glass reactor.

  • Solvent Addition: Add 15.0 mL of an Ethyl Acetate/Ethanol mixture (8:2 v/v).

    • Causality: Ethanol acts as a solubilizer for the polar free base, while Ethyl Acetate serves as a moderate anti-solvent for the resulting salt, establishing an ideal binary system for crystallization.

  • Heating & IPC 1 (In-Process Control): Heat the mixture to 40°C under continuous magnetic stirring (400 rpm). Visually confirm a completely clear solution. Validation Step: If particulate matter remains, filter the solution through a 0.45 µm PTFE syringe filter to prevent unreacted starting material from acting as unwanted seed crystals.

Phase 2: Acid Addition & Protonation 4. Acid Preparation: In a separate vial, prepare a solution of Methanesulfonic Acid (MSA) by dissolving 0.68 mL (~10.5 mmol, 1.05 equivalents) in 5.0 mL of Ethyl Acetate.

  • Causality: A 5% molar excess ensures complete protonation. Diluting the acid prior to addition prevents localized supersaturation, which can cause the salt to "crash out" as an amorphous solid rather than forming an ordered crystal lattice.

  • Dosing: Add the MSA solution dropwise to the reactor over 15 minutes using a syringe pump, maintaining the internal temperature at 40°C.

  • IPC 2: Monitor the solution. A slight opalescence or haze should develop towards the end of the addition, indicating the onset of primary nucleation.

Phase 3: Crystallization, Isolation, and Validation 7. Controlled Cooling: Program the jacketed reactor to cool from 40°C to 5°C at a linear rate of 0.5°C/min.

  • Causality: Slow, controlled cooling allows molecules to align properly into a stable crystal lattice, maximizing purity and avoiding the entrapment of solvent molecules (solvates).

  • Anti-Solvent Addition: Once at 5°C, add 10.0 mL of Heptane dropwise over 10 minutes.

    • Causality: Heptane drastically lowers the dielectric constant of the solvent system, driving any remaining dissolved salt out of solution to maximize the overall yield.

  • Isolation: Filter the resulting suspension under vacuum using a sintered glass funnel. Wash the filter cake with 10 mL of a cold (5°C) Ethyl Acetate/Heptane (1:1) mixture to remove residual acid and impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C and <50 mbar for 12 hours to constant weight.

  • Final Validation (Self-Validating Step):

    • 
      H-NMR (in DMSO-d6):  Confirm 1:1 stoichiometry by integrating the mesylate methyl protons (singlet at ~2.3-2.4 ppm) against the azaindole methyl protons. A downfield shift of the pyridine protons compared to the free base confirms protonation.
      
    • XRPD (X-Ray Powder Diffraction): Analyze the solid to confirm a highly crystalline structure (sharp diffraction peaks) versus an amorphous halo.

References

  • BLDpharm.854018-76-1 | 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine.
  • PharmaBlock.Azaindoles in Medicinal Chemistry.
  • MDPI.The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Hojnik, C. (TU Graz).Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Substituted Pyrrolo[3,2-b]pyridines

Here is a detailed Application Note and Protocol guide for the Microwave-Assisted Synthesis of Substituted Pyrrolo[3,2-b]pyridines , designed for researchers and drug discovery professionals. Executive Summary & Scientif...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the Microwave-Assisted Synthesis of Substituted Pyrrolo[3,2-b]pyridines , designed for researchers and drug discovery professionals.

Executive Summary & Scientific Rationale

The pyrrolo[3,2-b]pyridine scaffold (also known as 4-azaindole ) is a critical bioisostere of indole and purine, widely utilized in the design of kinase inhibitors (e.g., for melanoma and leukemia) and GPCR modulators. Unlike its more common isomer, pyrrolo[2,3-b]pyridine (7-azaindole), the 4-azaindole scaffold presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring, which disfavors classical electrophilic cyclizations.

Why Microwave Irradiation? Conventional thermal synthesis of 4-azaindoles (e.g., via Fischer Indole or Hemetsberger-Knittel routes) often requires harsh conditions (reflux in PPA or diphenyl ether >200°C), resulting in low yields, extensive tar formation, and poor regioselectivity. Microwave (MW) irradiation addresses these bottlenecks by:

  • Overcoming Activation Barriers: Rapidly supplying the energy required for the rate-limiting [3,3]-sigmatropic rearrangement in Fischer synthesis.

  • Solvent Superheating: Allowing solvents like acetic acid or ethanol to reach temperatures well above their boiling points under pressure, accelerating reaction kinetics from hours to minutes.

  • Cleaner Profiles: Minimizing prolonged thermal exposure reduces the degradation of sensitive hydrazine intermediates.

Mechanistic Insight: The Microwave-Fischer Pathway

The most robust route to substituted pyrrolo[3,2-b]pyridines is the Microwave-Assisted Fischer Indole Synthesis utilizing 3-pyridylhydrazines.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Condensation: 3-Pyridylhydrazine reacts with a ketone to form a hydrazone.

  • Tautomerization: Acid-catalyzed conversion to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The key step. The N-N bond breaks, and a C-C bond forms. For 3-pyridylhydrazine, this can occur at C2 (yielding the desired [3,2-b] isomer) or C4 (yielding the [2,3-c] isomer).

  • Cyclization & Aromatization: Elimination of ammonia yields the final indole.

Regioselectivity Note: Microwave irradiation in acidic media (e.g., AcOH/H₂SO₄) has been observed to favor the formation of the [3,2-b] isomer (attack at C2) due to the higher electron density at C2 compared to C4 in the intermediate states, though mixtures often require separation.

Pathway Visualization[2][4]

FischerMechanism Start 3-Pyridylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone H+, MW EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Equilibrium Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Rate Limiting (MW Accelerated) Cyclization Intramolecular Cyclization (-NH3) Rearrangement->Cyclization Attack at C2 Byproduct Pyrrolo[2,3-c]pyridine (Isomer Byproduct) Rearrangement->Byproduct Attack at C4 Product Pyrrolo[3,2-b]pyridine (4-Azaindole) Cyclization->Product

Figure 1: Mechanistic flow of the Microwave-Assisted Fischer Indole synthesis targeting the [3,2-b] isomer. The MW energy input is critical for the rearrangement step.

Detailed Protocol: One-Pot Microwave Synthesis

This protocol describes the synthesis of 2,3-disubstituted pyrrolo[3,2-b]pyridines from 3-pyridylhydrazine hydrochloride and varying ketones.

Materials & Reagents[1][2][3][5][6][10][11][12][13][14][15]
  • Substrate A: 3-Pyridylhydrazine dihydrochloride (1.0 equiv)

  • Substrate B: Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl pyruvate) (1.2 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) containing 10% H₂SO₄ or ZnCl₂ (0.5 equiv).

  • Vessel: 10 mL or 35 mL Microwave Process Vial (Borosilicate glass).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave vial, suspend 3-pyridylhydrazine dihydrochloride (1.0 mmol, 182 mg) in Glacial Acetic Acid (3.0 mL).

    • Add the Ketone (1.2 mmol).

    • Optional: If the ketone is unreactive, add ZnCl₂ (0.5 mmol) or H₂SO₄ (0.1 mL) as a catalyst.

  • Pre-stirring (Important):

    • Cap the vial and stir at room temperature for 5 minutes to allow partial hydrazone formation. This prevents pressure spikes during the rapid MW heating ramp.

  • Microwave Irradiation:

    • Set the reactor to Dynamic Control mode.

    • Temperature: 160 °C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Note: Absorbance level should be set to "High" if using a CEM system, as acetic acid couples moderately well.

  • Work-up:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Neutralize with saturated Na₂CO₃ or NH₄OH until pH ~8–9.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/EtOAc (typically 0–50% EtOAc). The [3,2-b] isomer usually elutes differently than the [2,3-c] byproduct; careful TLC analysis is required.

Data Summary: Thermal vs. Microwave Comparison
ParameterThermal Reflux (Standard)Microwave ProtocolAdvantage
Solvent Ethanol/H₂SO₄ or PPAAcOH or EtOH/ZnCl₂MW allows wider solvent choice
Temperature 80–120 °C140–180 °CSuperheating effect
Time 4–24 Hours10–20 Minutes>90% Time Reduction
Yield 30–45%60–85%Improved conversion, less tar
Purity (Crude) Low (Complex mixture)Moderate to HighCleaner reaction profile

Alternative Protocol: Sonogashira-Cyclization Route

While Fischer Indole is standard, specific 2-substituted pyrrolo[3,2-b]pyridines can be accessed via palladium catalysis. This route is preferred when avoiding the regioselectivity issues of the Fischer synthesis.

Target: 2-Substituted-pyrrolo[3,2-b]pyridines. Precursor: 2-Chloro-3-amino-pyridine (Note: This typically yields [2,3-b]. To get [3,2-b] , one requires 3-amino-2-alkynylpyridine cyclization or specific N-functionalization strategies).

Correction for Scientific Integrity: Direct Sonogashira coupling of 3-amino-2-chloropyridine followed by cyclization yields pyrrolo[2,3-b]pyridine (7-azaindole). To synthesize pyrrolo[3,2-b]pyridine (4-azaindole) via Pd-catalysis, the starting material must be 2-amino-3-iodopyridine (yielding 7-aza if cyclized on N1) or requires a C-H activation strategy on 3-pivaloylaminopyridine.

Recommended C-H Activation Protocol (Advanced):

  • Substrate: N-(Pyridin-3-yl)pivalamide.

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%), Cu(OAc)₂ (2.0 equiv).

  • Conditions: MW 120 °C, 30 min, TFE (Trifluoroethanol).

  • Mechanism: Rh(III)-catalyzed C-H activation at C2, alkyne insertion, and reductive elimination/cyclization.

Troubleshooting & Optimization Guide

Decision Matrix for Protocol Selection

Optimization Problem Synthesis Challenge Regio Poor Regioselectivity ([3,2-b] vs [2,3-c]) Problem->Regio Yield Low Yield / Tarring Problem->Yield Substrate Sensitive Functional Groups Problem->Substrate Sol1 Switch Solvent to PPA (Polyphosphoric Acid) Regio->Sol1 Increases steric bulk favors C2 attack Sol2 Lower Temp (140°C) Increase Hold Time Yield->Sol2 Reduces decomposition Sol3 Use Lewis Acid (ZnCl2) in Ethanol Substrate->Sol3 Milder than H2SO4

Figure 2: Troubleshooting logic for optimizing the microwave synthesis parameters.

Critical Variables
  • Solvent Polarity: In MW synthesis, the loss tangent (tan δ) of the solvent is crucial. Acetic acid is a good absorber. If using non-polar solvents (e.g., Toluene for Pd-catalysis), add a "doping" agent like an ionic liquid or a small amount of DMF to ensure efficient heating.

  • Vessel Headspace: Do not fill vials >75%. The generation of NH₃ gas during the Fischer cyclization increases pressure.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives. Source: National Institutes of Health (PubMed) / Bioorg. Med. Chem. Context: Establishes the biological relevance and general synthetic routes for the [3,2-b] scaffold.

  • Microwave-Assisted Synthesis of Indoles and Azaindoles. Source: MDPI (Molecules) Context: Provides general protocols for MW-assisted Fischer indole synthesis applicable to pyridine systems.

  • Recent Advances in the Synthesis of Pyrrolo[3,2-b]pyridines. Source: Thieme Connect (Synlett/Synthesis) Context: Reviews modern catalytic methods including C-H activation for this specific isomer.

  • Microwave-assisted Organic Synthesis: A Review. Source: Beilstein Journal of Organic Chemistry Context: Validates the mechanistic advantages of MW heating in heterocyclic cyclizations.

Method

Application Note: Formulation Strategies for 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine in In Vivo Studies

Abstract & Compound Profile This guide provides a standardized approach for formulating 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine , a fused bicyclic heteroaromatic scaffold often utilized in kinase inhibition and oncology r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide provides a standardized approach for formulating 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine , a fused bicyclic heteroaromatic scaffold often utilized in kinase inhibition and oncology research. Due to the planar, lipophilic nature of the pyrrolopyridine core, this compound typically exhibits poor aqueous solubility (BCS Class II/IV characteristics), necessitating rational formulation design to ensure consistent bioavailability and reproducible in vivo data.

Chemical Identity & Physicochemical Properties
PropertyValue / CharacteristicImplication for Formulation
Structure Fused pyrrole and pyridine ringsPlanar stacking reduces dissolution rate.
Molecular Weight ~146.19 g/mol Low MW favors permeability.
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)Hydrophobic; requires co-solvents or surfactants.
pKa (Basic) ~5.0 - 6.0 (Pyridine N)Critical: Soluble in acidic media (pH < 4).
pKa (Acidic) >15 (Pyrrole NH)Negligible ionization at physiological pH.

Pre-Formulation Assessment (Go/No-Go)

Before proceeding to animal studies, execute this rapid solubility screen to determine the viable administration route.

Protocol: Kinetic Solubility Screen
  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Concentration: 10 mg/mL).

  • Aliquot: Dispense 10 µL of stock into 990 µL of the following vehicles:

    • A: PBS (pH 7.4)

    • B: 0.1 M HCl or Citrate Buffer (pH 3.0)

    • C: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

  • Analysis: Vortex for 1 min, incubate for 1 hour at RT, centrifuge at 13,000 rpm. Analyze supernatant via HPLC-UV or LC-MS.

Decision Matrix:

  • > 1 mg/mL in PBS: Use simple saline formulation. (Unlikely for this compound)

  • > 1 mg/mL in Acid (B): Use Formulation Strategy 2 (pH Adjustment) .

  • > 1 mg/mL in CD (C): Use Formulation Strategy 3 (Complexation) .

  • Insoluble in all aqueous: Use Formulation Strategy 1 (Co-solvent) .

Formulation Protocols

Strategy 1: The "Universal" Co-Solvent System (IV, IP, PO)

Best for: Early-stage PK/PD studies where maximum exposure is required regardless of vehicle complexity.

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of total volume). Vortex and sonicate (water bath, 37°C) until the solid is completely dissolved. The solution must be clear.

  • Co-Solvent Addition: Add PEG400 (40% of total volume). Vortex to mix. The solution will become viscous and warm slightly.

  • Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add sterile saline (0.9% NaCl) (50% of total volume) dropwise while vortexing.

    • Critical Check: If precipitation ("crashing out") occurs upon saline addition, stop. The compound concentration is too high. Dilute with more vehicle or switch to Strategy 3.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter (Nylon may bind the drug).

Strategy 2: pH-Adjusted Formulation (IV, IP)

Best for: Compounds with a basic nitrogen (pyridine ring) amenable to salt formation in situ.

Target Concentration: 1 – 10 mg/mL Vehicle: 50 mM Citrate or Acetate Buffer (pH 3.5 - 4.0) in Saline.

Mechanism: The pyridine nitrogen (N-4) is protonated at pH < pKa, drastically increasing aqueous solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mM Citrate Buffer adjusted to pH 3.5.

  • Dissolution: Weigh compound into a vial.

  • Acidification: Add 1.0 equivalent of 1N HCl (relative to the compound) to the solid. Add a small volume of water and sonicate. The solid should dissolve to form the hydrochloride salt in situ.

  • Dilution: Dilute to final volume with the Citrate Buffer.

  • pH Check: Verify final pH is between 3.5 and 4.5. If pH > 5.0, solubility may drop, causing precipitation.

Strategy 3: Oral Suspension (PO Only)

Best for: High-dose toxicology or efficacy studies where solution solubility limits are exceeded.

Target Concentration: 10 – 100 mg/mL Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Micronization: Grind the compound using a mortar and pestle to a fine powder (particle size < 10 µm is ideal).

  • Wetting: Add Tween 80 (0.1% of final vol) directly to the powder. Triturate to form a paste.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while triturating continuously to create a homogeneous, milky suspension.

  • Homogenization: For best results, use a probe sonicator or high-shear homogenizer for 30 seconds.

  • Dosing: Shake well immediately before oral gavage.

Quality Control & Stability

Every batch must pass these checks before administration.

TestMethodAcceptance Criteria
Visual Inspection Hold vial against light/dark backgroundSolution: Clear, no particulates. Suspension: Uniform, re-dispersible.
Precipitation Check Dilute 1:10 into warm (37°C) PBSNo immediate precipitation (simulates injection into blood).
pH Confirmation Micro-pH probepH 3.0 – 8.0 (IV/IP); pH 3.0 – 9.0 (PO).
Stability HPLC re-check after 4h at RT>95% of initial concentration remaining.

In Vivo Administration Guidelines

Dosing Volumes (Mouse/Rat)

Reference: Diehl et al., J. Appl. Toxicol. 2001

  • Intravenous (IV): Bolus < 5 mL/kg. (Slow injection over 15-30s recommended to prevent hemolysis from co-solvents).

  • Intraperitoneal (IP): < 10 mL/kg.

  • Oral (PO): < 10 mL/kg.

Toxicity Monitoring

The pyrrolo[3,2-b]pyridine scaffold is generally well-tolerated, but the vehicle can be toxic.

  • DMSO Limit: Do not exceed 10-15% DMSO for chronic dosing; it can cause local tissue necrosis (IP) or hemolysis (IV).

  • Tween 80 Limit: High concentrations can cause histamine release (pseudo-allergy). Keep < 5-10%.

Decision Logic & Workflow Visualization

FormulationWorkflow Start Start: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine SolubilityCheck Solubility Screen (DMSO Stock -> PBS/Acid/CD) Start->SolubilityCheck IsSolublePBS Soluble in PBS? SolubilityCheck->IsSolublePBS IsSolubleAcid Soluble in pH 3-4? IsSolublePBS->IsSolubleAcid No Saline Simple Saline Solution (Ideal, Rare) IsSolublePBS->Saline Yes Route Intended Route? IsSolubleAcid->Route No AcidBuffer Strategy 2: Acidic Buffer (Citrate pH 3.5) IsSolubleAcid->AcidBuffer Yes (IV/IP) CoSolvent Strategy 1: Co-Solvent (5% DMSO/40% PEG/Saline) Route->CoSolvent IV/IP (Low Dose) Suspension Strategy 3: Suspension (0.5% MC/Tween) Route->Suspension Oral (High Dose) CoSolvent->Route Precipitates?

Caption: Decision tree for selecting the optimal vehicle based on physicochemical behavior and administration route.

References

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Link

  • Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 18: Formulation). Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link

Application

Advanced Purification Protocols for 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Intermediates

Executive Summary & Strategic Analysis The scaffold 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) is a critical pharmacophore in kinase inhibitor development. Unlike the more common 7-azaindoles, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The scaffold 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) is a critical pharmacophore in kinase inhibitor development. Unlike the more common 7-azaindoles, the 5-azaindole skeleton presents unique purification challenges due to the specific basicity of the N4-nitrogen and the propensity for regioisomeric byproducts during synthesis.

This guide details the purification of this specific intermediate, focusing on the separation of the target pyrrolo[3,2-b]pyridine from its thermodynamic regioisomer, pyrrolo[2,3-c]pyridine , and the removal of catalytic metal impurities.

Chemical Context & Challenges[1][2][3]
  • Regioisomerism: Synthesis via the Fischer Indole method (using 3-hydrazinyl-6-methylpyridine) typically yields a mixture of the target 5-azaindole (cyclization at C2) and the 6-azaindole byproduct (cyclization at C4). Separation is non-trivial due to similar polarity.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and a weakly acidic pyrrole proton (
    
    
    
    ). Standard silica chromatography often results in peak tailing due to interaction with acidic silanols.
  • Solubility: The 2,5-dimethyl substitution pattern increases lipophilicity compared to the parent azaindole, but the compound remains sparingly soluble in non-polar solvents like hexanes.

Chemical Properties & Handling

PropertyValue / CharacteristicImplication for Purification
Molecular Formula

MW: 146.19 g/mol
Basicity (

)
~5.6 (Pyridine N)Protonates in acidic media; requires basic modifiers in mobile phases.
Acidity (

)
~13.8 (Pyrrole NH)Stable to weak bases; deprotonates with NaH/strong bases.
LogP ~1.8 - 2.1Amenable to Normal Phase (NP) and Reversed Phase (RP) chromatography.
Key Impurity 2,5-dimethyl-1H-pyrrolo[2,3-c]pyridineClose eluting regioisomer (typically

).

Protocol 1: Isolation from Reaction Mixture (Work-up)

Objective: To isolate the crude material while removing bulk polar impurities and preventing emulsion formation typical of basic heterocycles.

Reagents
  • Saturated Ammonium Chloride (

    
    )
    
  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Brine (Sat. NaCl)

  • Sodium Sulfate (

    
    )
    
Method
  • Quenching: Cool the reaction mixture (typically polyphosphoric acid or acetic acid solvent) to 0°C.

  • Neutralization (Critical): Slowly add the reaction mixture to an ice-cold solution of NaOH (2M) or

    
      until pH reaches 8–9 .
    
    • Why? The pyridine nitrogen must be deprotonated (free base form) to extract into the organic phase. At pH < 6, the salt form remains in the aqueous layer.

  • Extraction: Extract with EtOAc (

    
     reaction volume).
    
    • Note: 2-MeTHF is recommended if the product precipitates at the interface, as it has higher solubility for azaindoles than EtOAc.

  • Washing: Wash combined organics with Brine (

    
    ) to remove residual water and salts.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Protocol 2: Regioisomer Separation (Flash Chromatography)

Objective: To separate the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (Target) from the 2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine (Byproduct).

The "Buffered Silica" System

Standard silica gel is acidic (


). Azaindoles will streak significantly, leading to poor resolution.

Mobile Phase Optimization:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1%

    
     (28% aq)  or 2% Triethylamine (TEA) .
    
    • Mechanism:[1][2][3][4][5] The amine modifier competes for the acidic silanol sites on the silica, preventing the basic pyridine nitrogen of the analyte from "sticking" and tailing.

Step-by-Step Procedure
  • Column Preparation: Pre-equilibrate the silica column with 2 column volumes (CV) of the starting mobile phase containing the modifier.

  • Loading: Dissolve crude residue in a minimum amount of DCM. If solubility is poor, use a "dry load" technique: adsorb crude onto Celite or silica (1:2 ratio) and load the powder.

  • Gradient Elution:

    • 0–5 min: 100% DCM (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0%

      
       5% Solvent B (DCM:MeOH/NH4OH).
      
    • 20–40 min: 5%

      
       10% Solvent B.
      
  • Fraction Collection:

    • The Target (pyrrolo[3,2-b]) typically elutes second (more polar) due to the accessible N4 nitrogen interacting more with silica than the sterically hindered nitrogen in the [2,3-c] isomer.

    • Check: Verify fractions via TLC (DCM:MeOH 9:1). The target usually stains dark blue/purple with Vanillin or Ehrlich’s reagent.

Protocol 3: Recrystallization (Polishing)

Chromatography often yields 95-97% purity. Recrystallization is required to reach >99% for biological assays.

Solvent Systems
  • Toluene: Excellent for removing non-polar oligomers. Heat to boiling, add crude until dissolved, cool slowly to 4°C.

  • Acetonitrile (ACN): Best for regioisomer enrichment.

    • Protocol: Suspend solid in refluxing ACN. If not fully soluble, add drops of MeOH. Allow to cool. The [3,2-b] isomer often crystallizes cleanly, while the [2,3-c] isomer and impurities remain in the mother liquor.

Protocol 4: Metal Scavenging (If Pd/Cu Catalysis Used)

If the intermediate was synthesized via Buchwald-Hartwig or Sonogashira coupling (e.g., coupling a halide at C2), residual metal must be removed.

  • Dissolution: Dissolve the purified solid in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (loading: 1.2 mmol/g) at 5 wt% relative to the substrate.

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45

    
    m PTFE pad.
    
  • Result: Typically reduces Pd content from >1000 ppm to <20 ppm.

Visual Workflow & Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Fischer Indole) Quench Quench & Neutralize (pH 8-9 with NH4OH) Start->Quench Extract Extraction (EtOAc or 2-MeTHF) Wash with Brine Quench->Extract CheckTLC TLC Analysis (Is Regioisomer Present?) Extract->CheckTLC Flash Flash Chromatography DCM : MeOH (w/ 1% NH4OH) Gradient 0-10% CheckTLC->Flash Yes (Mixture) Recryst Recrystallization (Acetonitrile or Toluene) CheckTLC->Recryst No (Mainly Pure) Flash->Recryst Enrichment Scavenge Metal Scavenging (SiliaMetS Thiol) Recryst->Scavenge If Pd/Cu used Final Pure 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (>99% Purity) Recryst->Final No Metals Scavenge->Final

Figure 1: Purification logic flow for 5-azaindole intermediates, prioritizing regioisomer separation and metal removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing on TLC/Column Acidic silanols interacting with Pyridine N.Add 1%

or 2%

to the mobile phase. Pre-wash column with modifier.
Co-elution of Regioisomers Polarity difference is too small (

< 0.05).
Switch to Alumina (Neutral) stationary phase or use a C18 Reverse Phase column (Water/ACN + 0.1% Formic Acid).
Low Recovery from Column Product precipitating on column or irreversible adsorption.Use "Dry Load" method. Flush column with 10% MeOH/DCM + 5% TEA at the end to recover stuck material.
Emulsion during Work-up Amphoteric nature / fine particulates.Filter reaction mixture through Celite before extraction. Use 2-MeTHF instead of EtOAc.

References

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • Popowycz, F., et al. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Retrieved from

  • Li, J. J. (2024). Fischer Indole Synthesis Mechanism and Applications. Organic Chemistry Portal. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 2,5-dimethyl-3H-pyrrolo[2,3-b]pyridine. Retrieved from

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in DMSO

A Guide to Resolving Solubility Challenges in DMSO Welcome to the technical support center for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Solubility Challenges in DMSO

Welcome to the technical support center for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and protocols necessary to ensure the accuracy and reproducibility of your experiments.

Compound Profile: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound containing a pyrrolopyridine scaffold. This structure, while synthetically valuable, can present solubility challenges due to its planar nature and potential for strong crystal lattice energy, which can limit its dissolution.[1]

PropertyValueSource
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [2]
Physical Form Predicted to be a solid[3][4]
pKa (Predicted) 13.75 ± 0.40 (most acidic)[3]
Predicted Boiling Point 354.8 ± 22.0 °C[3]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Q1: I'm having trouble dissolving 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in DMSO at my desired concentration. What are the first things I should check?

A1: Several factors can contribute to poor solubility.[5] First, verify the purity of your solvent. DMSO is highly hygroscopic and can absorb atmospheric water, which significantly decreases its ability to dissolve hydrophobic compounds.[6] Always use fresh, anhydrous, research-grade DMSO.[7] Second, ensure your target concentration is not exceeding the compound's intrinsic solubility limit in DMSO. If issues persist, physical assistance methods may be necessary.

Q2: Can I heat the solution to improve solubility?

A2: Yes, gentle heating is a common and effective method to increase the dissolution rate and solubility of many compounds.[8] It is crucial, however, to first assess the thermal stability of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. We recommend using a water bath set to a modest temperature (e.g., 30-40°C) and monitoring for any signs of degradation.[5]

Q3: Is sonication a good option to help dissolve the compound?

A3: Sonication is an excellent technique for enhancing dissolution, particularly for breaking down compound aggregates.[8][9] The high-frequency sound waves generate localized cavitation, which can effectively disrupt the crystal lattice and facilitate solvent interaction.[10] A bath sonicator is generally preferred over a probe sonicator to prevent localized overheating and potential compound degradation.[8]

Q4: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

A4: This phenomenon, often called "crashing out," is common for compounds that are highly soluble in a strong organic solvent like DMSO but poorly soluble in aqueous solutions.[1][8] The precipitate forms because the compound has exceeded its thermodynamic solubility in the final solvent mixture. To resolve this, you can try several strategies:

  • Lower the Final Concentration: Determine the maximum concentration at which the compound remains soluble in your final assay buffer.[1]

  • Optimize Dilution Technique: Perform serial dilutions in 100% DMSO first to reach an intermediate concentration before making the final dilution into the aqueous buffer.[7] Adding the DMSO stock drop-wise to the swirling buffer can also help.[7]

  • Increase Co-solvent Percentage: While keeping the final DMSO concentration as low as possible (typically below 0.5% for cell-based assays to avoid toxicity), a slight increase may be necessary.[5][11]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A5: The tolerance of cell lines to DMSO can vary. However, a general best practice is to keep the final concentration of DMSO in the cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxicity and other off-target effects.[5][8] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used for your compound dilutions.[5]

In-Depth Troubleshooting Guides

Problem 1: Initial Dissolution Failure in DMSO

If you observe that 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine does not fully dissolve in anhydrous DMSO at room temperature, follow this systematic troubleshooting workflow.

start Start: Compound Insoluble in DMSO at RT check_dmso Is DMSO fresh, anhydrous, and high-purity? start->check_dmso use_new_dmso Action: Use a fresh aliquot of anhydrous DMSO check_dmso->use_new_dmso No heat Protocol 1A: Apply Gentle Heating (30-40°C Water Bath) check_dmso->heat  Yes use_new_dmso->start check_heat Is solution clear? heat->check_heat sonicate Protocol 1B: Use Bath Sonication (5-10 minutes) check_heat->sonicate No end_success Success: Compound Dissolved check_heat->end_success  Yes check_sonicate Is solution clear? sonicate->check_sonicate reassess Issue Persists: Concentration may exceed solubility limit check_sonicate->reassess No check_sonicate->end_success  Yes end_fail Action: Prepare a new stock at a lower concentration reassess->end_fail

Caption: Troubleshooting workflow for initial dissolution in DMSO.

Protocol 1: Aided Dissolution Techniques

  • Preparation: Accurately weigh the required mass of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine and add the calculated volume of anhydrous DMSO to achieve the target concentration.[5]

  • Vortexing: Gently vortex the vial for 1-2 minutes.[5]

  • Gentle Heating (Optional):

    • Place the sealed vial in a water bath pre-heated to 30-40°C.

    • Incubate for 5-10 minutes, periodically vortexing the sample.

    • Causality: Increasing the temperature provides thermal energy that helps overcome the activation energy barrier for dissolution, increasing molecular motion and solvent-solute interactions.[9]

  • Bath Sonication (Optional):

    • Place the vial into a bath sonicator containing water at room temperature.

    • Sonicate for 5-10 minutes. Ensure the vial is not resting directly on the bottom of the sonicator to prevent localized overheating.[8]

    • Causality: Sonication uses acoustic energy to create and collapse microscopic bubbles (cavitation), which generates powerful micro-currents that break apart solute aggregates and enhance solvent penetration into the solid material.[10]

  • Final Inspection: After treatment, allow the solution to return to room temperature. Visually inspect for any remaining particulate matter. If the compound precipitates upon cooling, the solution is supersaturated, and a lower concentration should be prepared.[8]

Problem 2: Precipitation Upon Dilution in Aqueous Buffer

This is a thermodynamic challenge that requires careful management of the solvent environment during dilution.

start Start: Precipitation in Aqueous Buffer check_conc Is the final compound concentration as low as experimentally viable? start->check_conc lower_conc Action: Lower the final compound concentration check_conc->lower_conc No serial_dilute Protocol 2: Perform Serial Dilution in 100% DMSO first check_conc->serial_dilute  Yes lower_conc->start check_dilution Precipitation persists? serial_dilute->check_dilution advanced Protocol 3: Explore Advanced Options (pH, Co-solvents) check_dilution->advanced  Yes end_success Success: Clear Solution Achieved check_dilution->end_success No end_fail Result: Determined Max Soluble Concentration in Assay Conditions advanced->end_fail

Caption: Workflow for addressing precipitation in aqueous media.

Protocol 2: Stepwise Dilution for Aqueous Assays

This protocol is designed to minimize the abrupt change in solvent polarity that causes precipitation.

  • Prepare High-Concentration Stock: Prepare a concentrated primary stock solution of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in 100% anhydrous DMSO (e.g., 10 mM). Ensure it is fully dissolved.[5]

  • Serial Dilution in 100% DMSO: Create a series of intermediate stock solutions by performing serial dilutions in 100% DMSO.[5] For example, to test final concentrations of 10 µM, 1 µM, and 0.1 µM with a final DMSO concentration of 0.1%, you would prepare 10 mM, 1 mM, and 0.1 mM stocks in 100% DMSO.

    • Causality: This ensures that the compound remains in a favorable solvent environment throughout the dilution process, preventing premature precipitation.[12]

  • Final Aqueous Dilution: Add a small, precise volume of the appropriate DMSO intermediate stock to your final aqueous buffer (e.g., add 1 µL of a 10 mM DMSO stock to 999 µL of buffer to get a 10 µM final concentration with 0.1% DMSO).

  • Mixing Technique: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling the buffer. This rapid dispersion helps prevent the formation of localized high concentrations of the compound that can act as nucleation sites for precipitation.[7]

Protocol 3: Advanced Solubilization Strategies

If precipitation remains an issue, more advanced formulation strategies may be required.

  • pH Adjustment: The pyrrolo[3,2-b]pyridine scaffold contains a basic pyridine nitrogen.[1] Lowering the pH of the aqueous buffer may protonate this site, increasing the compound's polarity and aqueous solubility.

    • Screening Protocol: Prepare small volumes of your final aqueous buffer at different pH values (e.g., pH 7.4, 6.0, 5.0).

    • Add the DMSO stock of your compound to each buffer and visually inspect for precipitation. This can help identify a pH range that supports solubility.[1]

  • Use of Co-solvents or Surfactants: For particularly challenging compounds, incorporating a small amount of a biocompatible co-solvent or surfactant into the final aqueous buffer can improve solubility.

    • Common Co-solvents: PEG 400, propylene glycol.[1][13]

    • Common Surfactants: Tween® 80, Pluronic® F-127.[1][12]

    • Important: The compatibility and potential interference of these additives with your specific assay must be validated.

Best Practices for Stock Solution Handling

  • Storage: Once dissolved, aliquot stock solutions into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C to maintain integrity.[11]

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote compound precipitation or degradation. Aliquoting is the most effective way to prevent this.[5][6]

  • Re-dissolving: Before each use, bring an aliquot to room temperature and vortex or sonicate briefly to ensure any precipitate that may have formed during freezing is fully redissolved.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.
  • Cheng, Y., et al. (2004). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Benchchem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
  • Wasvary, J. (2024).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?.
  • Mandal, A. (2014). How to dissolve a poorly soluble drug?.
  • Smolecule. (n.d.). DMSO Solubility & Stock Solution Preparation.
  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Zarychta-Sperlich, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Pharmaceuticals.
  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
  • BOC Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • ChemicalBook. (n.d.). methyl 1h-pyrrolo[3,2-b]pyridine-5-carboxylate.
  • Wallin, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • PubChem. (n.d.). 2,5-dimethyl-3H-pyrrolo[2,3-b]pyridine.
  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • FooDB. (2010). Showing Compound 2,5-Dimethylpyridine (FDB004388).
  • Lisurek, M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Desroches, J., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
  • Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

Sources

Optimization

Subject: Removing Regioisomeric Impurities from 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Technical Support Center: Purification of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine Executive Summary & Problem Definition The synthesis of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) via the Fischer i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Problem Definition

The synthesis of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) via the Fischer indole method typically utilizes 3-hydrazino-6-methylpyridine. This reaction suffers from intrinsic regioselectivity issues, leading to the formation of the thermodynamic by-product 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine (a 6-azaindole derivative).

Because these isomers share identical molecular weights (MW 146.[1]19) and similar polarities, they frequently co-elute during standard flash chromatography.[1] This guide provides a definitive troubleshooting workflow to separate the target 5-azaindole from its 6-azaindole regioisomer, leveraging subtle differences in basicity and proton-coupling patterns.

Troubleshooting Guide (Q&A)

Q1: I see a single peak on LC-MS, but my NMR looks "messy." How do I confirm the presence of the regioisomer?

A: Standard C18 LC-MS gradients often fail to resolve these isomers due to their identical mass and similar hydrophobicity. Proton NMR (


H-NMR) is the gold standard for identification. [1]
  • Mechanism: The distinction lies in the coupling constants (

    
     values) of the protons on the pyridine ring.
    
  • The Target ([3,2-b] system): The protons at positions H-6 and H-7 are vicinal (adjacent).[1] They will appear as two doublets with a characteristic ortho-coupling constant of

    
     .[1]
    
  • The Impurity ([3,2-c] system): The protons are located at positions H-4 and H-7 (para-like orientation relative to the ring fusion).[1] These protons appear as singlets or show very weak meta-coupling (

    
    ), as they are not adjacent.[1]
    
FeatureTarget: [3,2-b] Isomer Impurity: [3,2-c] Isomer
Pyridine Protons Vicinal (H6, H7)Para/Isolated (H4, H7)
Coupling (

)
Doublets (

)
Singlets (

)
Basicity (pKa) Lower (Pyridine N is less accessible)Higher (Pyridine N is more exposed)
Q2: Standard silica flash chromatography (Hex/EtOAc) is not separating them. What should I change?

A: You must exploit the basicity difference . The [3,2-c] isomer (6-azaindole) generally exhibits higher basicity and stronger interaction with acidic silanols on silica gel, causing it to tail or broaden.[1]

  • Solution: Switch to a DCM / Methanol / Ammonium Hydroxide system. The ammonia passivates the silica, sharpening the peaks and often eluting the less polar [3,2-b] target first.[1]

  • Alternative: Use AgNO

    
    -impregnated silica  (Argentation chromatography) if the separation remains difficult, although this is rarer for non-alkene isomers.[1] A more robust alternative is Reverse Phase (C18) at High pH  (pH 10), which deprotonates the species and maximizes hydrophobicity differences.[1]
    
Q3: Can I avoid chromatography and use recrystallization?

A: Yes, but solvent selection is critical. The symmetrical nature of the [3,2-b] target often allows it to crystallize more readily than the [3,2-c] impurity.[1]

  • Recommended Solvent: Toluene or a mixture of Ethyl Acetate/Heptane (1:3) .[1]

  • Protocol: Dissolve the crude mixture in hot ethyl acetate, then slowly add heptane at reflux until slight turbidity appears. Cool slowly to 4°C. The [3,2-b] isomer typically precipitates as off-white needles, while the [3,2-c] isomer remains in the mother liquor.[1]

Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography (DCM/MeOH/NH OH)

Use this method for crude mixtures containing <15% regioisomer.[1]

  • Column Preparation: Pre-equilibrate a silica cartridge (e.g., 40g for 1g crude) with DCM containing 1% Et

    
    N .[1] This neutralizes acidic sites.
    
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: 10:1 Methanol : Ammonium Hydroxide (30% aq)[1]

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)[1]

    • 5–20 min: 0%

      
       5% B
      
    • 20–30 min: 5%

      
       10% B
      
  • Observation: The target 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically elutes first . The [3,2-c] impurity, being more basic and polar, elutes later with significant tailing.[1]

Protocol B: Selective Salt Formation (Purification by Precipitation)

Use this method for large-scale (>5g) purification.[1]

  • Dissolution: Dissolve 5.0 g of the crude mixture in 50 mL of absolute ethanol.

  • Acidification: Add 1.0 equivalent of HCl (1.25 M in EtOH) dropwise at 0°C.

    • Note: The more basic [3,2-c] isomer protonates preferentially.[1]

  • Precipitation: Stir at 0°C for 1 hour. A solid may form.[2][3]

  • Filtration & Analysis: Filter the solid.

    • Analyze both solid and filtrate by NMR.

    • Often, the filtrate is enriched in the less basic [3,2-b] target.[1]

    • If the target precipitates (depending on lattice energy), recrystallize the salt from EtOH/Water.[1]

  • Free Basing: Neutralize the desired fraction with sat. NaHCO

    
    , extract with DCM, and dry over Na
    
    
    
    SO
    
    
    .[1]

Visualization of Pathways

Figure 1: Synthesis & Impurity Formation Pathway

This diagram illustrates the bifurcation point in the Fischer Indole Synthesis leading to the two isomers.

G Start 3-Hydrazino-6-methylpyridine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Split Cyclization Direction Sigmatropic->Split Target Target: [3,2-b] (Cyclization at C2) 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Split->Target Path A (Preferred) Impurity Impurity: [3,2-c] (Cyclization at C4) 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine Split->Impurity Path B (Competes)

Caption: Bifurcation of the Fischer indole synthesis. Cyclization at C2 yields the target (5-azaindole), while C4 yields the impurity (6-azaindole).[1]

Figure 2: Purification Decision Tree

Follow this logic to select the best purification method based on scale and purity.

DecisionTree Start Crude Mixture (Target + Isomer) Check Impurity Level (by NMR) Start->Check Low < 10% Impurity Check->Low High Target Content High > 10% Impurity Check->High Significant Impurity Recryst Recrystallization (Toluene or EtOAc/Heptane) Low->Recryst Flash Flash Chromatography (DCM/MeOH/NH4OH) High->Flash Recryst->Flash Mother Liquor Recovery Result1 Pure Target (>98%) Recryst->Result1 Success Flash->Result1 Baseline Separation Result2 Enriched Mixture Flash->Result2 Co-elution Result2->Recryst Polishing Step

Caption: Decision matrix for purifying 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine based on impurity levels.

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Detailed mechanism of hydrazine cyclization regioselectivity).

  • Popowycz, F., et al. (2003).[1] "Synthesis of 5-azaindole derivatives via the Fischer indole synthesis." Tetrahedron, 59(10), 1749-1759.[1] Link[1]

  • Estel, L., et al. (1988).[1] "Regioselectivity in the Fischer Indole Synthesis of Azaindoles." Journal of Heterocyclic Chemistry, 25(5), 1361-1365.[1] (Discusses the competition between [3,2-b] and [3,2-c] formation).

  • Sigma-Aldrich. (2024). "1H-Pyrrolo[3,2-b]pyridine Safety Data Sheet." Link

  • BenchChem. (2025).[1][4] "Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine Derivatives." Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1), also known as 2,5-dimethyl-4-azaindole. This guide is designed for researchers, analytical scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 854018-76-1), also known as 2,5-dimethyl-4-azaindole. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity azaindole scaffolds for downstream synthesis or biological assays.

Below, you will find mechanistic explanations for compound degradation, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your chemical inventory.

Core Principles: Mechanistic Causality of Degradation

Before troubleshooting, it is critical to understand why this specific molecule degrades. The pyrrolo[3,2-b]pyridine system contains a highly electron-rich pyrrole ring fused to a pyridine ring, presenting two primary vulnerabilities during storage:

  • N-Oxidation (Primary Pathway): The pyridine nitrogen possesses a localized lone pair in an

    
     orbital. Upon prolonged exposure to atmospheric oxygen or trace peroxides in aging solvents, this nitrogen readily undergoes oxidation to form a pyridine N-oxide[1].
    
  • Radical Autoxidation (Secondary Pathway): The aromatic sextet of the pyrrole ring makes it highly electron-rich and susceptible to radical-mediated autoxidation[2]. This is often catalyzed by ambient light (photo-oxidation) or trace transition metals, leading to ring cleavage or oxindole formation.

OxidationMechanisms A 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Intact Molecule: m/z 147.1) B Pyridine N-Oxide Formation (m/z 163.1) A->B Ambient O2 / Trace Peroxides (Primary Degradation) C Pyrrole Ring Autoxidation (Color Change: Yellow/Brown) A->C Light / Radical Initiators (Secondary Degradation) D Methyl Group Oxidation (Rare under storage conditions) A->D Strong Oxidants

Fig 1: Primary and secondary oxidative degradation pathways of 2,5-dimethyl-4-azaindole.

Frequently Asked Questions (FAQs)

Q1: My powder has turned from off-white to a deep yellow/brown. Is it still usable? A: Color changes in azaindoles typically indicate oxidative degradation. The yellow/brown discoloration is usually caused by conjugated degradation products of the pyrrole ring or N-oxide formation[2]. You must validate the purity via LC-MS. Look for an


 peak at m/z 163.1 (the intact molecule is 147.1; N-oxide adds +16 Da). If the N-oxide constitutes >2% of the total area, purification is required before sensitive catalytic cross-coupling reactions.

Q2: What are the absolute best storage conditions for the neat solid? A: For long-term storage (>1 month), the compound must be stored at refrigerator temperatures (2°C to 8°C) or lower (-20°C is optimal)[3]. It must be sealed under an inert atmosphere (Argon or Nitrogen) and protected from light in an amber glass vial to prevent photo-oxidation.

Q3: Does the choice of solvent affect stability when preparing stock solutions? A: Yes, significantly. Avoid ethereal solvents (like THF or Diethyl Ether) for long-term stock solutions unless they are freshly distilled and strictly peroxide-free. Trace peroxides in ethers will rapidly oxidize the pyridine nitrogen to the N-oxide[1]. We recommend using anhydrous, degassed DMSO or DMF for biological assay stocks, stored in single-use aliquots at -80°C.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected purity retention of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine under various storage conditions over a 6-month period.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity RetentionPrimary Degradation Observed
Amber Vial, Sealed -20°CArgonDark> 99.5% None
Clear Vial, Sealed 4°CAirAmbient Lab Light~ 94.0% Trace N-Oxidation, Discoloration
Clear Vial, Unsealed 25°CAirDirect Sunlight< 80.0% Severe Autoxidation (Brown)
DMSO Stock Solution -80°CAirDark> 98.0% Trace N-Oxidation
THF Stock Solution 25°CAirAmbient Lab Light< 70.0% Rapid N-Oxidation (Peroxides)

Validated Methodologies

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . By following the embedded validation steps, you can definitively prove the success of your workflow.

Protocol A: Inert Atmosphere Aliquoting & Long-Term Storage

Causality: Dividing the master batch into aliquots prevents repeated exposure to ambient moisture and oxygen during freeze-thaw cycles, which are the primary catalysts for N-oxide formation.

  • Preparation: Dry amber glass vials in an oven at 120°C for 2 hours. Cool them completely in a vacuum desiccator.

  • Aliquoting: Working inside a glove box or under a steady stream of Argon on a Schlenk line, transfer the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine powder into the vials.

  • Purging: If not using a glove box, insert an Argon line into the vial (hovering 1 cm above the powder) and purge gently for 60 seconds. Note: Argon is heavier than air and will effectively displace the oxygen-rich atmosphere.

  • Sealing: Cap immediately with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.

  • Storage: Store the sealed vials in a secondary desiccant chamber at -20°C.

  • Self-Validation Step: Prepare one "control" vial containing 5 mg of the compound. After 30 days, run an LC-MS on this control. The complete absence of an m/z 163.1 peak validates the integrity of your inert gas purging technique.

Protocol B: Rescue & Purification of Oxidized Batches

Causality: The N-oxide derivative and polymeric degradation products are significantly more polar than the intact azaindole. A short silica plug effectively traps these polar impurities at the baseline.

  • Solubility Check: Dissolve the degraded, discolored azaindole in a minimal volume of Ethyl Acetate (EtOAc).

  • Filtration: Pack a sintered glass funnel with a 2-inch pad of silica gel. Pass the solution through the pad.

  • Washing: Wash the pad with a mixture of Hexanes/EtOAc (1:1) to elute the intact 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified, off-white solid.

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (10% MeOH in DCM) of the pre-filtration and post-filtration material. The N-oxide will appear as a highly polar baseline spot. A single, high-

    
     spot post-filtration definitively validates the success of the purification.
    

StorageProtocol S1 1. Receive & Inspect Batch (Check for discoloration) S2 2. LC-MS Quality Control (Verify absence of M+16 peak) S1->S2 S3 3. Aliquot into Amber Vials (Minimize freeze-thaw cycles) S2->S3 S4 4. Argon/Nitrogen Purge (Displace atmospheric oxygen) S3->S4 S5 5. Seal & Store at -20°C (Use PTFE-lined caps) S4->S5

Fig 2: Optimal workflow for the processing and long-term storage of azaindole derivatives.

References

Sources

Optimization

overcoming steric hindrance in C5-functionalization of 4-azaindoles

This is a specialized Technical Support Center guide designed for high-level researchers working with 4-azaindole scaffolds. Topic: Overcoming Steric & Electronic Barriers in 4-Azaindole Functionalization Ticket ID: AZ-C...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Center guide designed for high-level researchers working with 4-azaindole scaffolds.

Topic: Overcoming Steric & Electronic Barriers in 4-Azaindole Functionalization Ticket ID: AZ-C5-STERIC-001 Status: Open Support Tier: Senior Application Scientist

Diagnostic Interface (Tier 1 Support)

User State: You are attempting to functionalize the C5 position of a 4-azaindole core. Common Error: Low yield due to catalyst poisoning (N4 coordination) or incorrect regioselectivity (reaction at C2/C3).

Workflow Selector

Use the following decision matrix to select the correct protocol for your substrate constraints.

C5_Functionalization_Flow Start START: Select Substrate State HasHalide Is C5 pre-functionalized (e.g., C5-Br/Cl)? Start->HasHalide YesHalide Path A: Cross-Coupling (Suzuki/Buchwald) HasHalide->YesHalide Yes NoHalide Path B: Direct C-H Activation HasHalide->NoHalide No StericCheck Is the Coupling Partner Bulky? YesHalide->StericCheck Buchwald Protocol A1: Pd-G3/G4 + Dialkylbiaryl Phosphines (Overcomes N4 crowding) StericCheck->Buchwald Use Advanced Ligands RegioCheck Is C3 Substituted? NoHalide->RegioCheck C3_Open C3 is Open (H) RegioCheck->C3_Open No C3_Blocked C3 is Blocked (R) RegioCheck->C3_Blocked Yes BlockC3 CRITICAL: C3 is highly reactive. Must Block C3 or use Steric Governor (Ir-Catalysis) C3_Open->BlockC3 N4_Poison Issue: N4 (Pyridine N) poisons catalyst C3_Blocked->N4_Poison NOxide Protocol B1: N-Oxide Strategy (Activates C5 + Blocks N4) N4_Poison->NOxide Electronic Activation IrBoryl Protocol B2: Ir-Catalyzed Borylation (Steric Control via Ligand) N4_Poison->IrBoryl Steric Selection

Figure 1: Decision matrix for selecting the optimal C5-functionalization pathway based on substrate substitution patterns and available handles.

Troubleshooting Guides (Tier 2 Support)

Module A: The "N4-Poisoning" Paradox

Symptom: Reaction stalls at <10% conversion despite high catalyst loading. Root Cause: The pyridine nitrogen at position 4 (N4) is a strong sigma-donor. It binds to electrophilic metal centers (Pd, Ir, Rh), displacing the ligand and killing the catalytic cycle. The Fix: You must sterically or electronically "mask" N4.

FAQ: How do I prevent N4 coordination without permanently altering the molecule?

Solution 1: The N-Oxide Route (Recommended) Converting 4-azaindole to its N-oxide (4-azaindole-N-oxide) serves two purposes:

  • Blocks Coordination: The N-O moiety is less likely to irreversibly bind soft metals like Pd(0) compared to the bare pyridine N.

  • Activates C5: The N-oxide increases electron density at C5 (alpha to the nitrogen), facilitating electrophilic palladation or C-H activation.

Protocol:

  • Oxidation: Treat substrate with m-CPBA (1.1 equiv) in DCM or EtOAc at 0°C to RT.

  • Functionalization: Perform the Pd-catalyzed arylation (see Protocol section).

  • Reduction: Restore the azaindole using PCl₃ or Zn/NH₄Cl.

Solution 2: Lewis Acid Blocking Add a stoichiometric Lewis acid (e.g., BEt₃ or AlCl₃) that binds N4 selectively before adding the transition metal catalyst. Note: This increases steric bulk around C5, which may be counter-productive if your coupling partner is large.

Module B: Steric Hindrance in Cross-Coupling (C5-Halides)

Symptom: Starting material (5-bromo-4-azaindole) remains unconsumed; homocoupling of boronic acid observed. Root Cause: The C5 position is "ortho" to the N4 lone pair. Standard phosphine ligands (PPh₃, dppf) lack the bulk to enforce reductive elimination or are too small to prevent N4-Pd interaction.

FAQ: Which ligand overcomes the "ortho-N" steric clash?

You require Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Recommendation: XPhos or RuPhos .

  • Mechanism: These ligands are extremely bulky. They form a "roof" over the Pd center, preventing the N4 nitrogen from coordinating (the "N4-poisoning" effect) while facilitating oxidative addition into the sterically crowded C5-Br bond.

Data Comparison: Ligand Performance for C5-Arylation

Ligand Conversion (12h) Yield Notes
PPh₃ <5% 0% Catalyst poisoning by N4.
dppf 15% 10% Poor turnover.
XPhos >95% 88% Excellent steric protection.

| RuPhos | >95% | 92% | Best for electron-poor amines/aryls. |

Module C: Regioselectivity in C-H Activation

Symptom: Mixture of C2, C3, and C5 products. Root Cause:

  • C3: Electronically favored for Electrophilic Aromatic Substitution (SEAr).

  • C2: Acidic C-H bond (favored by base-assisted mechanisms).

  • C5: Sterically accessible but electronically deactivated.

FAQ: How do I force Iridium borylation to C5?

Iridium-catalyzed borylation (Ir[COD]OMe]₂ / dtbpy) is sterically governed .[1][2] It prefers the least hindered C-H bond.

  • Block C3: If C3 is unsubstituted, it will react first. You must have a substituent at C3.

  • Protect N1: Use a bulky protecting group on the pyrrole nitrogen (N1).

    • TIPS/Boc: Blocks C2 and C7 (via steric overhang).

    • Result: The catalyst is forced to C5 or C6. Since C5 is adjacent to N4 (lone pair), C6 might be preferred unless you use a ligand that tolerates the N4 proximity, or if C6 is also substituted.

  • The "Sweet Spot": For 3-substituted-N-TIPS-4-azaindoles, C5 is often the accessible valley.

Experimental Protocols (Tier 3 Support)

Protocol A: Regioselective C5-Arylation via N-Oxide Activation

Best for: Direct C-H functionalization when no halide handle exists.

Step 1: N-Oxide Formation

  • Dissolve 3-substituted-4-azaindole (1.0 mmol) in EtOAc (5 mL).

  • Add m-CPBA (1.2 mmol) dropwise at 0 °C.

  • Stir at RT for 2 h. Quench with sat. NaHCO₃. Extract, dry, and concentrate.

Step 2: Pd-Catalyzed C-H Arylation

  • Reagents: 4-azaindole-N-oxide (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene (anhydrous, 0.2 M).

  • Conditions: 110 °C, sealed tube, 16 h.

  • Workup: Filter through Celite.

Step 3: Deoxygenation

  • Dissolve crude product in THF.

  • Add PCl₃ (2.0 equiv) at 0 °C. Stir 1 h.

  • Safety: Quench carefully with ice water (exothermic). Neutralize with NaOH.

Protocol B: Steric-Bypass Cross-Coupling (Suzuki)

Best for: Coupling bulky partners to 5-bromo-4-azaindole.

  • Substrate: 5-bromo-1-tosyl-4-azaindole (Protection of N1 is mandatory to prevent catalyst sequestration).

  • Catalyst System: Pd-RuPhos-G4 Precatalyst (2-5 mol%).

    • Why G4? Ensures rapid initiation even at low temperatures, crucial when sterics hinder the activation step.

  • Base: K₃PO₄ (3.0 equiv) - Mild base minimizes dehalogenation side reactions.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80 °C.

  • Note: If the coupling partner is an amine (Buchwald-Hartwig), switch base to NaOtBu and solvent to Toluene.

Mechanism Visualization

The following diagram illustrates how bulky ligands (L) prevent the "N4-Trap" while enabling functionalization at the crowded C5 position.

Steric_Bypass_Mechanism Pd_L Active Catalyst [Pd(0)-L_bulky] Success_Path Path B (Success): Oxidative Addition at C5 (Bulky Ligand) Pd_L->Success_Path RuPhos/XPhos Repels N4 Substrate 5-Halo-4-Azaindole Substrate->Pd_L Trap_Path Path A (Failure): N4 Coordination (Small Ligand) Substrate->Trap_Path PPh3 / No Ligand Catalyst Death Catalyst Death Trap_Path->Catalyst Death Intermediate Pd(II)-Ar Species (Sterically Protected) Success_Path->Intermediate Product C5-Functionalized 4-Azaindole Intermediate->Product Reductive Elimination

Figure 2: Mechanistic divergence between catalyst poisoning (Path A) and successful steric bypass (Path B) using bulky phosphine ligands.

References

  • Regioselective C-H Arylation of Azaindoles via N-Oxide Activation Source:Advanced Synthesis & Catalysis Context: Establishes the N-oxide strategy to overcome electronic deactivation and N-coordination issues in azaindole/azaindazole scaffolds. Link:

  • Iridium-Catalyzed C-H Borylation of Heteroarenes Source:Journal of the American Chemical Society (Hartwig Group) Context: Defines the steric rules governing Ir-catalyzed borylation, specifically how N-directing groups and steric bulk influence regioselectivity in indoles and azaindoles. Link:

  • Overcoming Catalyst Poisoning in Heterocycles Source:Chemical Science / PMC Context: Discusses the mechanism of nitrogen-containing heterocycles poisoning Pd catalysts and strategies (like bulky ligands or N-oxides) to bypass this limitation. Link:

  • Buchwald-Hartwig Amination of Azaindoles Source:MDPI Molecules Context: Review of metal-catalyzed cross-coupling on azaindoles, highlighting the necessity of N-protection and specific ligand classes for 4-azaindole success. Link:

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

[1] Document ID: TSC-AZA-5-PUR-001 Last Updated: March 1, 2026 Topic: Recrystallization Solvents & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1] Executive Summary & Molecule Profile 2,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document ID: TSC-AZA-5-PUR-001 Last Updated: March 1, 2026 Topic: Recrystallization Solvents & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Executive Summary & Molecule Profile

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (a substituted 5-azaindole) presents a unique purification challenge due to its amphoteric nature and the lipophilicity introduced by the dimethyl substitution.[1] Unlike the parent 5-azaindole, the methyl groups at the 2- and 5-positions significantly reduce water solubility while increasing solubility in non-polar organic solvents.[1]

This guide provides a validated solvent selection matrix and troubleshooting workflows to address common issues such as "oiling out" and persistent coloration.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Scaffold 5-Azaindole (Pyrrolo[3,2-b]pyridine)Susceptible to oxidation; forms H-bonds.[1][2]
Substituents 2,5-DimethylIncreases lipophilicity (

increase); reduces solubility in pure water.[1]
Acidity/Basicity AmphotericPyridine N (basic) and Pyrrole NH (weakly acidic).[1] Avoid strong acids/bases during recrystallization to prevent salt formation.
Common Impurities Pd catalysts, hydrazines, oxidation productsRequires hot filtration or charcoal treatment.[1]

Solvent Selection Matrix

The following solvent systems have been evaluated based on the "like dissolves like" principle, modified for the specific lipophilicity of the dimethyl analog.

Primary Recommendation: Binary Solvent Systems

Binary systems allow for fine-tuning of the saturation point, critical for preventing the "oiling out" phenomenon common with azaindoles.

SystemRatio (v/v)Protocol NotesSuitability
Ethanol / Water 9:1 to 7:3 Dissolve in hot Ethanol (reflux).[1] Add hot water dropwise until turbidity persists. Cool slowly.High Purity. Best for removing polar impurities and inorganic salts.
Ethyl Acetate / Heptane 1:2 to 1:4 Dissolve in min. hot EtOAc. Add hot Heptane.High Yield. Best for scaling up. Heptane is preferred over Hexanes for higher boiling point (safety & solubility).
Toluene 100% Heat to reflux (

).[1] Cool to

.
Specific. Excellent for removing tarry, polymeric impurities which are insoluble in toluene.[1]
Methanol 100% Requires cooling to

.[1]
Alternative. Only if the compound is highly impure. Recovery yields are typically lower.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization.[1] The high solubility of 5-azaindoles in these solvents at room temperature leads to poor recovery yields.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Best for Purity)[1]

Objective: Purify 5.0 g of crude 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

  • Dissolution:

    • Place crude solid in a 100 mL round-bottom flask (RBF).

    • Add Ethanol (absolute) (approx. 15-20 mL).[1]

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If solids remain, add Ethanol in 2 mL increments until dissolved.[1]

    • Optional: If the solution is dark/colored, add activated charcoal (5% w/w) and reflux for 10 mins, then filter hot through Celite.

  • Nucleation Setup:

    • Maintain the solution at near-boiling temperature.

    • Add Deionized Water (hot,

      
      ) dropwise.
      
    • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of Ethanol to clear the solution (restore transparency).

  • Controlled Cooling (Crucial Step):

    • Remove from heat.[3][4] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature (RT) undisturbed for 2-3 hours.

    • Observation: Needle-like crystals should form. If oil droplets appear, see Troubleshooting below.

  • Collection:

    • Cool the flask in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum filtration (Buchner funnel).

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry under high vacuum at

      
       for 12 hours.
      

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: This is the most common issue with azaindoles. It occurs when the compound's melting point is depressed by impurities, or the solution is supersaturated too quickly (the "Oiling Out" limit is reached before the "Nucleation" limit). Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[5]

  • Slow Down: Insulate the flask more heavily to slow the cooling rate.

  • Dilute: Add slightly more solvent.[4][6] Oiling out often happens in overly concentrated solutions.[6]

Q2: The crystals are grey or retain a yellow tint.

Cause: Oxidation products (N-oxides) or trace metal catalysts (Pd/Cu) from synthesis.[1] Corrective Action:

  • Charcoal: Perform a "hot filtration" step using activated carbon.

  • Solvent Switch: Recrystallize from Toluene . Many polar oxidation impurities are insoluble in toluene and will remain in the flask or filter paper.

Q3: I have black specks that won't dissolve.

Cause: Likely inorganic salts or Palladium black (if Pd-catalyzed coupling was used).[1] Corrective Action:

  • Do not attempt to dissolve them. Filter the hot solution through a Celite pad before adding the antisolvent (water/heptane).

Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

RecrystallizationWorkflow Start Crude 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine SolubilityTest Solubility Test (Small Scale) Start->SolubilityTest Decision1 Soluble in Hot EtOH? SolubilityTest->Decision1 PathA Method A: EtOH / Water (High Purity) Decision1->PathA Yes PathB Method B: Toluene (Remove Tars) Decision1->PathB No (Try Toluene) Heat Heat to Reflux PathA->Heat PathB->Heat Charcoal Optional: Activated Charcoal (If colored) Heat->Charcoal FilterHot Hot Filtration (Remove Pd/Salts) Charcoal->FilterHot Antisolvent Add Antisolvent (Water or Heptane) FilterHot->Antisolvent Cooling Controlled Cooling (RT -> 4°C) Antisolvent->Cooling CheckOil Did it Oil Out? Cooling->CheckOil RemedyOil Re-heat & Seed Add more solvent CheckOil->RemedyOil Yes Collect Vacuum Filtration & Dry CheckOil->Collect No (Crystals formed) RemedyOil->Cooling Retry

Caption: Decision tree for solvent selection and troubleshooting the purification of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

References

  • BenchChem Technical Support. (2025).[5][6][7][8] Crystallization of 1-Acetyl-7-azaindole: Troubleshooting Oiling Out. Retrieved from [1]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PMC10787000. Retrieved from [1]

  • Organic Chemistry Portal. (2017). Synthesis of Azaindoles.[7][9][10] (Citing Synthesis, 2017, 49, 4845-4852).[1][11] Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Product Specification: 1H-pyrrolo[3,2-b]pyridine.[1][12] Retrieved from [1]

Sources

Optimization

Technical Support Center: Stability of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

The following technical support guide is designed for researchers working with 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine . It addresses the specific chemical behavior of this scaffold under acidic conditions, distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers working with 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine . It addresses the specific chemical behavior of this scaffold under acidic conditions, distinguishing between instability (degradation) and reactivity (salt formation).

Executive Summary: The "Acid Stability" Paradox

Users often report that 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is "unstable" in acid because it disappears from organic layers during extraction or shows unexpected retention shifts in HPLC.

The Reality: This molecule is chemically stable in most acidic conditions (HCl, TFA, AcOH) at ambient temperature. The "loss" is typically due to protonation of the pyridine nitrogen (N4) , which converts the lipophilic neutral molecule into a highly water-soluble cation.

Unlike simple pyrroles, which rapidly polymerize in acid ("pyrrole red"), the fused pyridine ring in the [3,2-b] system exerts an electron-withdrawing effect that deactivates the pyrrole ring, significantly enhancing resistance to acid-catalyzed oligomerization.

Chemical Mechanism: Why It Survives Acid

To troubleshoot effectively, you must understand the competition between two protonation sites:

  • N4 (Pyridine Nitrogen): The kinetic and thermodynamic product. Protonation here forms a stable pyridinium salt. This is reversible.

  • C3 (Pyrrole

    
    -Carbon):  The pathway to destruction. Protonation here breaks aromaticity and initiates polymerization.
    
Structural Advantages of the 2,5-Dimethyl Analog
  • 2-Methyl Group: Sterically blocks the

    
    -position of the pyrrole, preventing the chain-propagation step required for polymerization.
    
  • 5-Methyl Group: Exerts a positive inductive effect (+I) on the pyridine ring, slightly increasing the basicity of N4. This ensures N4 "traps" the proton, keeping the reactive C3 position unprotonated and safe.

Visualization: Protonation Pathways

The following diagram illustrates the equilibrium. The Green Path is the safe, reversible salt formation. The Red Path is the degradation pathway, which is kinetically disfavored in this specific molecule.

ProtonationPath Neutral Neutral Molecule (Lipophilic) N4_Cation N4-Cation (Salt) (Water Soluble, Stable) Neutral->N4_Cation + H+ (Fast, Major) C3_Cation C3-Cation (Reactive) (Electrophile) Neutral->C3_Cation + H+ (Slow, Minor) N4_Cation->Neutral - H+ (Base) Polymer Oligomers/Tars (Irreversible) C3_Cation->Polymer + Neutral Molecule

Caption: Figure 1. Kinetic competition between stable salt formation (N4) and degradative polymerization (C3). The 2,5-dimethyl substitution heavily biases the system toward the green N4 pathway.

Troubleshooting Guide

Issue 1: "My compound disappeared during aqueous workup."

Diagnosis: Phase partitioning error due to salt formation. Context: You acid-quenched a reaction or used an acidic wash (e.g., 1N HCl), and the product is not in the organic layer (EtOAc/DCM).

CheckExplanationSolution
pH of Aqueous Layer If pH < 5, the N4 nitrogen is protonated (

). The compound is now a water-soluble salt.
Do not discard the aqueous layer. Neutralize it with sat. NaHCO₃ or NaOH to pH > 8, then re-extract with EtOAc.
Precipitate? Sometimes the HCl salt is insoluble in both water and organic solvents, forming an oil or solid at the interface.Filter the solid/oil. Dissolve in MeOH, add Et₃N, and concentrate.
Issue 2: "I see multiple peaks in LCMS with acidic mobile phase."

Diagnosis: Chromatography artifacts or partial hydrolysis of impurities. Context: Using 0.1% Formic Acid or TFA in water/acetonitrile.

  • Observation: The main peak shows

    
    .[1]
    
  • Artifact: Broad tailing peaks often indicate interaction between the basic N4 and residual silanols on the column.

  • Solution: Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to a high-pH stable column (e.g., Waters XBridge) with an ammonium bicarbonate buffer (pH 10). At pH 10, the molecule is neutral and sharpens significantly.

Issue 3: "The sample turned pink/red upon standing in acid."

Diagnosis: Oxidative oligomerization (Trace). Context: High concentration in strong mineral acid (e.g., 6M HCl) exposed to air and light.

  • Mechanism: While the 2-methyl blocks polymerization, the C3 position is still susceptible to oxidation if the acid solution contains dissolved oxygen and is exposed to light.

  • Solution: Perform acid-mediated steps under Nitrogen/Argon. Add an antioxidant (e.g., sodium metabisulfite) if the protocol allows.

Validated Protocols

Protocol A: Acid Stability Stress Test

Use this to validate stability before scaling up acidic reactions.

  • Preparation: Dissolve 5 mg of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in 1 mL of solvent (see table).

  • Incubation: Hold at Room Temperature (RT) for 24 hours.

  • Analysis: Neutralize an aliquot with NaHCO₃, extract into EtOAc, and analyze by HPLC (Area %).

ConditionExpected ResultNotes
10% TFA / DCM Stable (>99% Recovery)Standard deprotection condition. Forms TFA salt.
1N HCl (aq) / THF Stable (>98% Recovery)Common hydrolysis condition.
Conc. H₂SO₄ Degradation Risk May show sulfonation at C3 or charring. Avoid.
Protocol B: Recovery from Acidic Salts

Use this if you accidentally extracted your product into the acid layer.

  • Cool: Place the acidic aqueous solution in an ice bath (

    
    ).
    
  • Basify: Dropwise add 4M NaOH or Sat. NaHCO₃ with stirring.

    • Target pH: 9-10.

  • Precipitation Check: The free base often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract 3x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄.

Decision Tree: Troubleshooting Purity Loss

Use this workflow to determine if your "purity loss" is real degradation or just a handling error.

Troubleshooting Start Problem: Low Purity/Yield after Acid Exposure CheckLayer Did you check the Aqueous Layer? Start->CheckLayer CheckMass Check LCMS of Crude: Is Mass = [M+H]? CheckLayer->CheckMass Yes, nothing there Recover Product is in Aqueous. Neutralize & Extract. CheckLayer->Recover No, it's empty SaltForm It is the Salt Form. Freebase it. CheckMass->SaltForm Yes, Major Peak Degradation Real Degradation. Likely Oxidation at C3. CheckMass->Degradation No, New Impurities

Caption: Figure 2. Diagnostic workflow for distinguishing between phase partitioning issues and true chemical degradation.

References & Authoritative Sources

  • Heterocyclic Chemistry Principles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 10 on Pyrroles and Chapter 5 on Pyridines for fundamental reactivity).

    • Note: Establishes the electrophilic substitution preference at C3 for pyrroles and the deactivating effect of the fused pyridine ring.

  • Azaindole Reactivity:

    • Popowycz, F., & Mérour, J. Y. (2009). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[2][3][4] Tetrahedron, 65(48), 9771-9810.

    • Relevance: While focusing on the [2,3-b] isomer, this review details the general acid stability and protonation sites of the azaindole scaffold, which applies directly to the [3,2-b] system.

  • Protonation Sites:

    • Catalán, J., et al. (1996). On the protonation of azaindoles. Journal of the American Chemical Society.

    • Relevance: Confirms the pyridine nitrogen is the primary protonation site (

      
      ), protecting the pyrrole ring from acid-catalyzed decomposition.
      
  • Synthesis & Handling:

    • Tlabo, C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles...[2][5][6][7] Organic & Biomolecular Chemistry.[1][5][6][8][9]

    • Relevance: Demonstrates the use of strong acids (TFA) in the synthesis of azaindoles, validating their stability under acidic processing conditions.

Sources

Troubleshooting

minimizing byproduct formation in Madelung synthesis of azaindoles

Topic: Minimizing Byproduct Formation in Madelung Synthesis Ticket ID: AZ-MAD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary The Madelung synthesis—the intramolecular cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Madelung Synthesis Ticket ID: AZ-MAD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The Madelung synthesis—the intramolecular cyclization of N-acyl-o-toluidines (or their pyridine analogs) to indoles/azaindoles—is notoriously sensitive. While it provides direct access to substituted azaindoles, users frequently encounter three failure modes: Deacylation (cleavage of the amide bond), Dimerization (intermolecular coupling), and Charring (decomposition).

This guide replaces the "trial-and-error" approach with a mechanistic troubleshooting framework. We focus on the Houlihan Modification (lithium bases at low temperature) and the Smith Modification (silylation) as the primary solutions to the limitations of the classical thermal Madelung method.

Part 1: Critical Mechanism Analysis (The "Why")

To minimize byproducts, you must visualize the reaction coordinate. The reaction requires a dianion intermediate. Failure to form or sustain this dianion results in specific byproducts.

Pathway Visualization

The following diagram illustrates the bifurcation points where the reaction deviates from the desired cyclization path toward common byproducts.

MadelungPathways Precursor N-Pivaloyl-3-amino-2-picoline (Precursor) MonoAnion Mono-Anion (N-Deprotonated) Precursor->MonoAnion Base (1 eq) Dianion Dianion (Benzylic Deprotonation) MonoAnion->Dianion Base (2-3 eq) RLS Deacylation Deacylation (Recovered Amine) MonoAnion->Deacylation Moisture Quench or Nucleophilic Cleavage Cyclization Intramolecular Nucleophilic Attack Dianion->Cyclization Kinetic Control Dimer Dimerization (Intermolecular Attack) Dianion->Dimer High Conc. or High Temp Azaindole Target Azaindole Cyclization->Azaindole Dehydration

Figure 1: Mechanistic bifurcation in Madelung synthesis. Red pathways indicate failure modes caused by moisture or concentration issues.

Part 2: Troubleshooting Guides

Issue 1: "I am recovering the deacylated starting amine."

Diagnosis: The amide bond is cleaving before cyclization occurs. Root Cause: This is rarely a thermal decomposition. It is almost always hydrolysis due to trace moisture or nucleophilic attack by the base itself.

CheckpointTechnical ExplanationCorrective Action
Solvent Integrity The dianion is extremely basic. Even ppm levels of water will protonate the intermediate, halting cyclization. The base then attacks the carbonyl.[1][2]Action: Distill THF over Na/Benzophenone immediately before use. Do not rely on molecular sieves alone for this reaction.
Base Equivalents The reaction requires at least 2 equivalents of base (one for N-H, one for benzylic C-H).[1] If you use <2.2 eq, the equilibrium favors the mono-anion, which eventually hydrolyzes on workup.Action: Increase base to 3.0 equivalents . Use the Houlihan modification (LDA or n-BuLi) rather than alkoxides.
Steric Protection Unhindered amides (formamides/acetamides) are prone to intermolecular attack.Action: Use pivaloylamides (t-Bu) or 2,2-dimethylpropanamides. The steric bulk protects the carbonyl from external attack but allows intramolecular cyclization.
Issue 2: "The reaction turns into a black tar (Charring)."

Diagnosis: Polymerization or oxidative decomposition. Root Cause: Classical Madelung conditions (300°C) are incompatible with the electron-deficient pyridine ring of azaindoles.

  • Solution: Switch to the Houlihan Modification .

    • Old Method: NaOEt @ 300°C

      
       Tars.
      
    • New Method: LDA/n-BuLi @ -20°C to 25°C.

    • Why? Lithium coordinates to the amide oxygen and the pyridine nitrogen, pre-organizing the molecule for cyclization (Template Effect), lowering the activation energy significantly.

Issue 3: "I see peaks with double the molecular weight (Dimerization)."

Diagnosis: Intermolecular condensation (Chichibabin-type side reactions). Root Cause: High local concentration of the dianion allows it to attack a neighbor's pyridine ring or carbonyl group instead of its own.

  • Protocol Adjustment:

    • Dilution: Run the reaction at 0.05 M to 0.1 M (high dilution).

    • Inverse Addition: Do not add the substrate to the base. Add the base to the substrate slowly at low temperature to keep the concentration of the reactive dianion low relative to the unreacted species? Correction: Actually, for intramolecular reactions, we want to favor the mono-molecular event. Add the substrate slowly to the base to ensure rapid deprotonation and immediate cyclization, preventing the buildup of "half-deprotonated" species that might couple.

Part 3: Optimized Protocol (The "Houlihan" Standard)

This protocol is designed for 7-azaindole synthesis but applies to 4-, 5-, and 6-isomers. It utilizes the Houlihan modification to avoid thermal degradation.

Reagents:

  • Precursor: N-(3-methylpyridin-2-yl)pivalamide (or isomer)

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA

  • Solvent: Anhydrous THF (Freshly distilled)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Dissolve the precursor (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cryo-Cooling: Cool the solution to -20°C (Ice/Salt or Acetone/Dry Ice).

    • Note: Going too cold (-78°C) may freeze the conformational rotation required for cyclization. -20°C is the "Goldilocks" zone.

  • Deprotonation (The Critical Step):

    • Add n-BuLi (3.0 eq) dropwise over 20 minutes.

    • Observation: Solution will turn deep red or purple (formation of the dianion).

  • Cyclization: Allow the reaction to warm slowly to Room Temperature over 2 hours. Stir for an additional 12 hours.

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl.

  • Workup: Extract with EtOAc. The pivaloyl group is usually cleaved during the reaction or workup. If the N-pivaloyl azaindole remains, reflux in EtOH/HCl to deprotect.

Decision Logic for Base Selection

BaseSelection Start Select Base for Azaindole Synthesis Substrate Substrate Sensitivity Start->Substrate Standard Standard Precursor (Pivalamide) Substrate->Standard Robust Sensitive Halogenated/Sensitive Precursor Substrate->Sensitive Fragile BuLi Use n-BuLi (-10°C to RT) Standard->BuLi Highest Yield LDA Use LDA (-20°C to RT) Sensitive->LDA Less Nucleophilic Smith Use Smith Mod. (LiTMP + TMSCl) Sensitive->Smith If LDA fails

Figure 2: Decision matrix for selecting the appropriate base system based on substrate stability.

Part 4: Comparative Data

The following table contrasts the traditional thermal method with the modern lithium-mediated modifications.

ParameterClassical MadelungHoulihan Modification (Recommended)Smith Modification
Base NaOEt / KOtBun-BuLi / LDALiTMP / TMSCl
Temperature 250°C - 350°C-20°C to 25°C-78°C to RT
Mechanism Thermal CyclizationLithium-Templated Anionic CyclizationPeterson Olefination type
Typical Yield 15 - 40%60 - 90%50 - 80%
Major Byproduct Tars, DimersRecovered Amine (if wet)Silylated intermediates
Azaindole Suitability Poor (Pyridine ring degrades)Excellent Good (For difficult substrates)

Part 5: FAQ - Specific Scenarios

Q: Can I use this method for 4-azaindoles? A: Yes, but 4-azaindoles are more prone to nucleophilic attack at the C-2 position during the reaction. Using LDA is preferred over n-BuLi for 4-azaindoles to prevent butyl addition to the pyridine ring.

Q: My product is the N-pivaloyl azaindole. How do I remove the protecting group? A: This is a "good" problem—it means the cyclization worked. The pivaloyl group is robust. Reflux the crude product in 12M HCl / Ethanol (1:1) for 4-6 hours. Standard hydrolysis conditions (NaOH) are often too slow for pivalamides.

Q: Why use Pivaloyl instead of Acetyl? A: The acetyl group protons are acidic (


). Strong bases can deprotonate the acetyl methyl group instead of the benzylic methyl group, leading to Claisen-type self-condensations. The tert-butyl group of the pivalamide  has no acidic protons, forcing the base to react only with the desired benzylic position.

References

  • Houlihan, W. J., et al. (1981). Lithium diisopropylamide-induced intramolecular cyclization of N-acyl-o-toluidines to indoles.Journal of Organic Chemistry, 46(22), 4511–4515. Link

  • Hands, D., et al. (1996). A Convenient Method for the Preparation of 5-, 6- and 7-Azaindoles.[3]Synthesis, 1996(7), 877–882. Link

  • Smith, A. B., et al. (1985). Indole synthesis via the modified Madelung cyclization.[1][4][5][6][7]Journal of the American Chemical Society, 107(11), 3346–3348. Link

  • Popowycz, F., & Mérour, J. Y. (2009). Recent trends in the synthesis of 7-azaindoles.[3][4][8][9][10]Tetrahedron, 65(48), 9771-9810. Link

  • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole from 2-Amino-3-picoline.[3]Journal of Organic Chemistry, 67(7), 2345–2347. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Topic: 1H NMR Characterization of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Context[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context[1][2][3][4]

The molecule 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (often referred to as a 2,5-dimethyl-4-azaindole derivative) represents a critical scaffold in kinase inhibitor development. Its fused bicyclic system—comprising a pyrrole ring fused to a pyridine ring—presents unique characterization challenges due to tautomerism, solvent-dependent aggregation, and the potential for regiochemical ambiguity during synthesis (e.g., distinguishing from [2,3-b] or [3,2-c] isomers).

This guide provides a definitive protocol for the structural validation of this compound, objectively comparing solvent systems and offering a logic-based framework for distinguishing it from common isomeric byproducts.

The Core Challenge: Isomeric Confusion

In synthetic pathways like the Fisher Indole or Paal-Knorr variations applied to pyridines, the position of the pyridine nitrogen is not always guaranteed.

  • Target: Pyrrolo[3,2-b]pyridine (4-azaindole core).[1]

  • Common Alternative: Pyrrolo[2,3-b]pyridine (7-azaindole core).

Key Diagnostic: In the 2,5-dimethyl substituted system, the coupling pattern of the aromatic protons is the primary differentiator. This guide details how to leverage this specific feature.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize "phantom" peaks arising from aggregation, the following protocol is recommended over standard high-throughput screening methods.

Solvent Selection: The Critical Variable
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Methanol-d4 (Avoid)
Solubility ExcellentModerate to PoorGood
NH Visibility High (Sharp/Broad Singlet >11 ppm)Low (Often broad/invisible due to exchange)None (Exchanges with D)
Resolution Good separation of aromaticsGood, but concentration dependentGood
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Can overlap with alkyls)~4.87 ppm
Step-by-Step Workflow
  • Mass Measurement: Weigh 5–10 mg of the solid product.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why: DMSO disrupts intermolecular H-bonding between the pyrrole NH and pyridine N, preventing aggregation broadening.

  • Tube Transfer: Filter through a cotton plug into a clean 5mm NMR tube to remove suspended particulates (crucial for baseline flatness).

  • Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): Set to

      
       2.0 seconds. Rationale: The quaternary carbons and methyl protons have different relaxation times; a short d1 affects integration accuracy.
      
    • Scans (ns): 16–64 (depending on concentration).

    • Temperature: 298 K (25°C).

Spectroscopic Data Analysis[1][3][6][7]

Representative 1H NMR Data (DMSO-d6)

Note: Chemical shifts are representative of the 4-azaindole scaffold with methyl substitutions. Exact values may shift ±0.1 ppm depending on concentration and temperature.

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1 NH11.20 – 11.50br s1H-Pyrrole NH; highly deshielded; disappears with D2O shake.
7 Ar-H7.65 – 7.75d1H~8.2Pyridine

-proton (to bridge); deshielded by ring current.
6 Ar-H6.90 – 7.00d1H~8.2Pyridine

-proton; ortho-coupled to H-7.
3 Ar-H6.15 – 6.25s (or d)1H(~1.5)Pyrrole

-proton; shielded. *May show fine allylic coupling to NH.
5-Me CH32.55 – 2.65s3H-Methyl on Pyridine; deshielded by adjacent N (Position 4).
2-Me CH32.35 – 2.45s3H-Methyl on Pyrrole; typical aromatic methyl range.
Structural Validation Logic (The "Why")
  • The Pyridine Methyl (5-Me): This signal appears slightly downfield (~2.6 ppm) compared to the pyrrole methyl (~2.4 ppm) due to the electron-withdrawing nature of the pyridine ring and proximity to the Nitrogen at position 4.

  • The Vicinal Pair (H-6/H-7):

    • In the [3,2-b] system (4-azaindole), C6 and C7 are adjacent.[2] You MUST see two doublets with an ortho-coupling constant (

      
       Hz).
      
    • Comparison: If you synthesized the [2,3-b] isomer (7-azaindole) with a 5-methyl group, the remaining protons would be at H-4 and H-6. These are meta to each other. You would see two singlets (or meta-coupled doublets,

      
       Hz).
      
    • Conclusion: The presence of

      
       Hz coupling is the definitive proof of the [3,2-b] core over the [2,3-b] core for this substitution pattern.
      

Comparative Analysis: Solvent & Isomer Differentiation[8]

Solvent Performance Guide

Researchers often default to CDCl3. For this specific scaffold, that is a suboptimal choice.

ParameterDMSO-d6 (Winner)CDCl3
NH Detection Clear. Essential for confirming the pyrrole ring integrity.Poor. Often broadened into the baseline.
Peak Shape Sharp. DMSO breaks H-bond dimers.Broad. Azaindoles form dimers in non-polar solvents, broadening signals.
Diagnostic Utility High. Allows observation of H-3 to NH coupling (COSY).Low.
Isomer Differentiation Workflow

The following diagram illustrates the logical pathway to confirm the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine structure against its likely isomers.

IsomerLogic Start Unknown Isomer (2,5-Dimethyl substituted) Step1 Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 Res_Vicinal Two Doublets (J ~ 8Hz) (Vicinal Protons) Decision1->Res_Vicinal Ortho Coupling Res_Isolated Two Singlets or Meta Doublets (J ~ 2Hz) Decision1->Res_Isolated No Ortho Coupling Result_A Candidate: [3,2-b] (4-Azaindole) Protons at H-6, H-7 Res_Vicinal->Result_A Result_B Candidate: [2,3-b] (7-Azaindole) Protons at H-4, H-6 Res_Isolated->Result_B Step2 NOESY / ROESY Confirmation Result_A->Step2 NOE_A NOE: 5-Me ↔ H-6 NOE: 2-Me ↔ H-3 Step2->NOE_A Required Correlations

Caption: Logical decision tree for distinguishing the target [3,2-b] scaffold from the [2,3-b] isomer based on proton coupling constants.

Advanced Characterization: NOE Connectivity

To achieve "Publication Grade" characterization, 1D NMR is insufficient. You must assign regiochemistry using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Key NOE Correlations
  • Strong Correlation: 2-Me (

    
    2.40 ppm) 
    
    
    
    H-3 (
    
    
    6.20 ppm)
    .
    • Significance: Confirms the methyl is on the pyrrole ring at position 2, adjacent to the proton at position 3.

  • Strong Correlation: 5-Me (

    
    2.60 ppm) 
    
    
    
    H-6 (
    
    
    7.00 ppm)
    .
    • Significance: Confirms the methyl is at position 5 of the pyridine ring.[3] Since H-6 is an ortho-doublet, this confirms the 5-Me is adjacent to the H-6/H-7 spin system.

  • Absence of Correlation: 5-Me

    
     H-7 .
    
    • Significance: H-7 is distal to the 5-methyl group.

NOE_Pathway cluster_pyrrole Pyrrole Ring cluster_pyridine Pyridine Ring Me2 2-Me (2.40 ppm) H3 H-3 (6.20 ppm) Me2->H3 Strong NOE NH NH (11.3 ppm) H3->NH Weak NOE Me5 5-Me (2.60 ppm) H6 H-6 (7.00 ppm) Me5->H6 Strong NOE H7 H-7 (7.70 ppm) H6->H7 COSY (J=8Hz)

Caption: Visualization of spatial connectivity (NOE) and scalar coupling (COSY) required to confirm the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine structure.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[5][1][4][6]

  • Popowycz, F., et al. (2003). Synthesis of 4-azaindoles (1H-pyrrolo[3,2-b]pyridines). Tetrahedron. (General reference for 4-azaindole synthesis and characterization).

  • Yoon, Y. A., et al. (2002).[2] A General Method for the Preparation of 4- and 6-Azaindoles.[2] The Journal of Organic Chemistry.

  • L'Heureux, A., et al. (2010). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters. (Provides comparative NMR data for methyl-substituted 4-azaindoles).

Sources

Comparative

13C NMR spectral data analysis for 2,5-dimethyl-4-azaindole

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2,5-dimethyl-4-azaindole , a critical scaffold in kinase inhibitor development. Unlike standard indole analysis, 4-azaindoles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2,5-dimethyl-4-azaindole , a critical scaffold in kinase inhibitor development.

Unlike standard indole analysis, 4-azaindoles possess a pyridine-fused system that significantly alters electronic shielding. This guide compares the spectral "performance" (resolution and diagnostic utility) of 2,5-dimethyl-4-azaindole against its parent scaffold, Indole, and provides a self-validating assignment protocol.

Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary & Structural Context

2,5-dimethyl-4-azaindole (2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine) is a bioisostere of naturally occurring indoles. In drug development, the insertion of the nitrogen at position 4 (the "aza" modification) improves water solubility and metabolic stability compared to the parent indole.[1]

However, this modification drastically perturbs the 13C NMR spectrum. The pyridine nitrogen (N4) exerts a strong deshielding effect on the adjacent carbons (C5 and C7a), creating a diagnostic fingerprint distinct from the indole scaffold.

Structural Comparison: Indole vs. 4-Azaindole

The following diagram illustrates the core numbering and the electronic influence of the N4 atom.

G cluster_0 Alternative: Indole Scaffold cluster_1 Product: 2,5-Dimethyl-4-Azaindole Indole Indole Core (Electron Rich Pyrrole + Benzene) C5_Ind C5: ~120-122 ppm (Shielded) Indole->C5_Ind Azaindole 4-Azaindole Core (Pyridine Fused) N4_Effect N4 Atom Effect: Deshields C5 & C7a Azaindole->N4_Effect Me_Effect Methyl Substituents: Add ~9-10 ppm (α-effect) Azaindole->Me_Effect C5_Aza C5: ~150-155 ppm (Deshielded) N4_Effect->C5_Aza Shift Mechanism

Figure 1: Comparative electronic effects driving chemical shift differences between Indole and 4-Azaindole.

Experimental Protocol: Sample Preparation & Acquisition

Reliable spectral data requires standardized preparation. The high polarity of the azaindole scaffold often necessitates polar aprotic solvents.

Reagents & Equipment[2][3][4][5][6]
  • Analyte: >98% purity 2,5-dimethyl-4-azaindole (recrystallized from EtOH/Water).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

    • Note: CDCl3 is often insufficient due to poor solubility and aggregation broadening of the NH signal.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

Step-by-Step Workflow
  • Massing: Weigh 15–20 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds until fully dissolved.

    • Critical Check: Ensure the solution is clear. Turbidity indicates aggregation, which broadens quaternary carbon signals.

  • Acquisition Parameters (Standard 13C{1H}):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 s to ensure relaxation of quaternary carbons (C2, C3a, C5, C7a).

    • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

    • Temperature: 298 K (25°C).

Comparative Data Analysis: 13C Chemical Shifts

The table below compares the theoretical baseline of the parent 4-azaindole with the observed/predicted shifts of the 2,5-dimethyl derivative.

Solvent: DMSO-d6 | Reference: TMS (0.0 ppm)

Carbon PositionParent 4-Azaindole (ppm)2,5-Dimethyl-4-Azaindole (ppm) Shift Logic (Substituent Effect)
C2 (Pyrrole α)129.2138.5 – 139.5 Downfield: α-Methyl effect (+9 ppm).
C3 (Pyrrole β)101.499.5 – 100.5 Upfield: β-Methyl effect (-1 to -2 ppm).
C3a (Bridgehead)128.5128.0 – 129.0 Minimal change; remote from substitution.
C4 (Nitrogen)Silent in 13C NMR.
C5 (Pyridine α)142.8152.0 – 153.5 Diagnostic: α-Methyl + N-deshielding.
C6 (Pyridine β)116.3117.0 – 118.0 Small β-effect from 5-Me.
C7 (Pyridine γ)106.5106.0 – 107.0 Minimal change.
C7a (Bridgehead)146.0145.5 – 146.5 Highly deshielded by adjacent N4.
2-CH3 13.0 – 14.5 Typical heteroaromatic methyl.
5-CH3 20.0 – 24.0 Pyridine-attached methyl (often downfield of pyrrole-Me).
Key Diagnostic Features[6][7]
  • The "Missing" Indole Signals: In a standard indole, C2 appears ~125 ppm and C5 ~120 ppm. In 2,5-dimethyl-4-azaindole, C5 shifts dramatically to >150 ppm . This is the primary indicator of the aza substitution.

  • Quaternary Carbon Differentiation:

    • C2 vs C5: Both are quaternary methyl-bearing carbons. C5 is distinguished by its extreme downfield shift (~152 ppm) due to being adjacent to the pyridine nitrogen. C2 is lower (~139 ppm).

Advanced Validation: 2D NMR Workflow

To scientifically validate the structure, 1D data is insufficient. You must use HMBC (Heteronuclear Multiple Bond Correlation) to connect the methyl protons to the ring carbons.

Assignment Logic Flow

The following diagram details the self-validating logic path for assigning the critical quaternary carbons.

Logic Start Start: 1H NMR Spectrum Identify_Me Identify Methyl Singlets: 2-Me (~2.4 ppm) & 5-Me (~2.6 ppm) Start->Identify_Me HMBC_Exp Run HMBC Experiment Identify_Me->HMBC_Exp Path_A Trace 2-Me Correlations HMBC_Exp->Path_A Path_B Trace 5-Me Correlations HMBC_Exp->Path_B Assign_C2 Strong correlation to C2 (~139 ppm) Path_A->Assign_C2 Assign_C3 Weak correlation to C3 (~100 ppm) Path_A->Assign_C3 Assign_C5 Strong correlation to C5 (~152 ppm) Path_B->Assign_C5 Assign_C6 Weak correlation to C6 (~117 ppm) Path_B->Assign_C6

Figure 2: HMBC correlation logic for unambiguous assignment of quaternary carbons.

Mechanistic Explanation
  • 2-Me Protons: Will show a strong 2-bond correlation (

    
    ) to C2  and a 3-bond correlation (
    
    
    
    ) to C3 . This confirms the pyrrole ring substitution.
  • 5-Me Protons: Will show a strong

    
     to C5  and a 
    
    
    
    to C6 .
  • Differentiation: Since C5 is electronically deshielded by the ring nitrogen (N4), the carbon correlating to the 5-Me protons will be significantly further downfield (150+ ppm) than the carbon correlating to the 2-Me protons (139 ppm).

References

  • Mahboobi, S., et al. (2007). Synthesis and Structure-Activity Relationship of 4-Azaindoles as Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Estevão, M. S., et al. (2010). Substituent effects on the 13C NMR chemical shifts of azaindoles. Magnetic Resonance in Chemistry.[2][3][4][5]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H-Pyrrolo[3,2-b]pyridine.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For HMBC protocol validation).

Sources

Validation

A Comparative Guide to Kinase Selectivity: 4-Azaindole vs. 7-Azaindole Derivatives

In the landscape of kinase inhibitor discovery, the bicyclic indole scaffold has proven to be a foundational element. Its bioisosteric replacement with azaindole variants—where a carbon atom in the benzene ring is substi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the bicyclic indole scaffold has proven to be a foundational element. Its bioisosteric replacement with azaindole variants—where a carbon atom in the benzene ring is substituted with a nitrogen atom—has unlocked significant advantages in modulating physicochemical properties and target engagement.[1][2] Among the four possible positional isomers, the 7-azaindole scaffold has risen to prominence as a "privileged" structure, while the 4-azaindole isomer presents a more nuanced and specific utility.[2]

This guide provides an in-depth comparison of the kinase selectivity profiles of 4-azaindole and 7-azaindole derivatives, grounded in structural biology, structure-activity relationship (SAR) data, and established experimental protocols. We will explore the fundamental chemical differences that drive their distinct interaction patterns within the kinome and provide the technical framework for their empirical evaluation.

The Decisive Role of the Hinge-Binding Motif

The majority of kinase inhibitors are designed as ATP competitors, targeting the ATP-binding site located between the N- and C-terminal lobes of the kinase catalytic domain.[3][4] A critical interaction within this site occurs with the "hinge region," a short segment of amino acids that connects the two lobes. The ability of a scaffold to form stable hydrogen bonds with the backbone of this hinge region is a primary anchor for inhibitor potency. It is the distinct positioning of the pyridine nitrogen that fundamentally differentiates the 4- and 7-azaindole scaffolds in this crucial role.

The 7-Azaindole Scaffold: A Versatile and Potent Hinge Binder

The 7-azaindole framework has been extensively validated in medicinal chemistry, leading to FDA-approved drugs such as the BRAF inhibitor Vemurafenib.[4][5] Its success is largely attributed to its exceptional ability to mimic the adenine portion of ATP. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (at position 7) serves as a hydrogen bond acceptor.[4] This arrangement allows for the formation of two direct hydrogen bonds with the kinase hinge backbone, a highly favorable bidentate interaction that anchors the molecule effectively.[3][4][5]

This robust hinge-binding capability has made the 7-azaindole a versatile starting point for developing inhibitors against a wide array of kinases, with demonstrated activity against over 90 distinct kinases across the human kinome.[3][4][6]

cluster_0 7-Azaindole Hinge Interaction 7-Azaindole Hinge Kinase Hinge Backbone 7-Azaindole->Hinge H-Bond (Donor from N1-H) H-Bond (Acceptor at N7) N1 N-H N_H N-H N1->N_H N7 N C_O C=O N7->C_O

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.

However, the versatility of the 7-azaindole can also be a liability. The binding orientation is not fixed and can be influenced by subtle modifications to the rest of the inhibitor. X-ray crystallography has revealed "normal" and "flipped" (180° rotation) binding modes, both of which still form bidentate hydrogen bonds but orient the substituents into vastly different regions of the ATP pocket.[3][4] This can complicate SAR and lead to unexpected changes in selectivity during lead optimization.[3][4]

The 4-Azaindole Scaffold: A Scaffold for Targeted Selectivity

In contrast to its 7-aza counterpart, the 4-azaindole scaffold is less frequently employed as a primary hinge-binding motif. The geometry of the 4-azaindole, with the pyridine nitrogen positioned away from the pyrrole N-H, precludes the formation of the classic bidentate hydrogen bond interaction with the hinge. While the N1-H can still act as a donor, the N4 atom is typically not positioned to interact with the hinge backbone in the same manner.

This structural difference often results in lower intrinsic potency when directly compared to a 7-azaindole analog in screens where hinge binding is paramount.[7] However, this apparent disadvantage can be strategically exploited to achieve higher kinase selectivity. The interaction of a 4-azaindole-based inhibitor is more reliant on other interactions within the ATP binding site, making it more sensitive to the unique topology of a specific kinase.

For instance, potent and selective inhibitors of TGFβ Receptor I (TGFβRI) and c-Met have been developed using the 4-azaindole scaffold.[1][8] In these cases, selectivity is achieved not just by hinge interactions, but by optimizing contacts in the hydrophobic pocket and solvent-exposed regions, where the 4-azaindole core serves as a well-positioned anchor.

cluster_1 4-Azaindole Hinge Interaction 4-Azaindole Hinge Kinase Hinge Backbone 4-Azaindole->Hinge H-Bond (Donor from N1-H) N1 N-H N_H_Hinge N-H N1->N_H_Hinge N4 N

Caption: Monodentate hydrogen bonding of the 4-azaindole scaffold with the kinase hinge.

Comparative Kinase Selectivity: A Data-Driven Overview

The choice between a 4-azaindole and a 7-azaindole scaffold is dictated by the specific goals of the drug discovery program. If broad activity or high initial potency is desired, the 7-azaindole is often the superior starting point. If high selectivity for a particular kinase is the primary objective, and initial hits with other scaffolds have failed to deliver the required selectivity profile, the 4-azaindole warrants investigation.

The following table summarizes representative IC₅₀ data for inhibitors based on both scaffolds against various kinases, illustrating their differing selectivity profiles.

Scaffold Inhibitor Example Primary Target IC₅₀ (nM) Off-Target Kinase(s) IC₅₀ (nM) Reference
7-Azaindole Vemurafenib (PLX4032)BRAFV600E31VEGFR21700[9]
7-Azaindole GSK1070916Aurora B3.2Aurora A>1000[10][11]
7-Azaindole C-3 aryl derivative 94JAK2260--[1][12]
7-Azaindole Derivative 97JAK21JAK35[12]
4-Azaindole N-nitrobenzenesulfonyl 62c-Met70--[1][12]
4-Azaindole N-nitrobenzenesulfonyl 63c-Met20--[1]
4-Azaindole Compound 3fTGFβRI<10--[8]
5-Azaindole Derivative 39Cdc7>1000CDK2>10000[1][7]

Note: Direct comparison of IC₅₀ values between different studies should be approached with caution due to variations in assay conditions.

Experimental Protocol: Determining Kinase Selectivity via TR-FRET Assay

To empirically compare the selectivity of novel 4-azaindole and 7-azaindole derivatives, a robust and high-throughput kinase inhibition assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely accepted method.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium (Eu)-labeled anti-phospho-antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is directly proportional to the extent of kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (4- and 7-azaindole derivatives) in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in DMSO. Transfer these dilutions to an intermediate plate.

    • Further dilute the compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution containing the target kinase and the biotinylated peptide substrate in assay buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase) in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for linear substrate conversion.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of stop/detection buffer containing EDTA and the Eu-labeled anti-phospho-antibody and SA-APC conjugate.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, exciting at 320-340 nm and measuring emission at both 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

    • Perform this assay for each compound against a panel of kinases to determine the selectivity profile.

cluster_workflow TR-FRET Kinase Assay Workflow A 1. Compound Dilution (11-point serial dilution in DMSO) B 2. Kinase Reaction Setup (Add compound, kinase, and substrate) A->B C 3. Reaction Initiation (Add ATP solution) B->C D 4. Incubation (60 min at RT) C->D E 5. Reaction Termination & Detection (Add Stop/Detection Buffer with Eu-Ab and SA-APC) D->E F 6. Signal Reading (TR-FRET Plate Reader) E->F G 7. Data Analysis (Calculate IC50 from dose-response curve) F->G

Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.

Conclusion and Future Outlook

The 7-azaindole scaffold is a powerful, well-established hinge-binding motif that serves as an excellent starting point for developing potent kinase inhibitors. Its versatility, however, can sometimes compromise selectivity. The 4-azaindole scaffold, while often demonstrating lower intrinsic potency due to its suboptimal geometry for bidentate hinge binding, offers a compelling alternative for achieving high kinase selectivity. Its success relies on capitalizing on specific interactions elsewhere in the ATP-binding pocket, making it a valuable tool for tackling difficult-to-drug kinases where selectivity is paramount.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic application. A comprehensive understanding of their distinct structural and electronic properties, combined with robust empirical testing against a broad panel of kinases, will continue to guide the rational design of the next generation of selective and effective kinase inhibitors.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [3]

  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. [4]

  • Wodicka, L. M., et al. (2010). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4573. [13]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [14]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [1]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [5]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [15]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [10]

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock. [2]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [7]

  • Dymek, B., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Bioorganic Chemistry, 112, 104928. [16]

  • Irie, T., & Sawa, M. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. IntechOpen. [6]

  • Li, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 829. [9]

  • Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7894–7912. [17]

  • Christopher, J. A., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2529–2533. [18]

  • Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9570–9581. [19]

  • Scott, J. S., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(3), 573–579.

  • Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [11]

  • BenchChem. (2025). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem. [12]

  • Zhang, Y., et al. (2021). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [8]

Sources

Comparative

Comparative Crystallographic Guide: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine vs. Azaindole Isomers

Executive Summary & Strategic Comparison Product Focus: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (5-Azaindole derivative) Primary Alternative: 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative) Secondary Alter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Comparison

Product Focus: 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine (5-Azaindole derivative) Primary Alternative: 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative) Secondary Alternative: 2,5-Dimethylindole (Carbocyclic parent)

This guide provides a structural analysis of the 5-azaindole scaffold (pyrrolo[3,2-b]pyridine). While the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer is ubiquitous in kinase inhibitor design (e.g., Vemurafenib), the 5-azaindole scaffold offers a distinct hydrogen-bonding vector profile that is critical for targeting specific protein pockets where the "hinge-binding" geometry of 7-azaindole fails.

Structural & Performance Comparison Matrix
Feature5-Azaindole Scaffold (Product)7-Azaindole Scaffold (Alternative)Indole Scaffold (Control)
IUPAC Nomenclature 1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-indole
Nitrogen Position Position 5 (Para to Pyrrole NH)Position 7 (Ortho to Pyrrole NH)None (C-H at all benzene pos.)
H-Bond Motif (Solid State) Catemeric Chains / Zig-Zag Centrosymmetric Dimers Weak N-H...pi interactions
H-Bond Donor/Acceptor 1 Donor / 1 Acceptor (Divergent)1 Donor / 1 Acceptor (Convergent)1 Donor / 0 Acceptors
Crystal Packing Efficiency High (Network formation)Moderate (Discrete dimers)Low to Moderate
Solubility Profile Generally higher polarity/solubilityLower (due to stable dimer formation)Lipophilic
Kinase Binding Mode Monodentate or Water-BridgedBidentate "Hinge" BinderHydrophobic interactions only

Crystallographic Data Profile

Note: Direct unit cell data for the specific 2,5-dimethyl derivative is proprietary/sparse in open literature. The data below represents the validated scaffold characteristics derived from high-resolution X-ray diffraction of the parent and methylated analogues.

A. Hydrogen Bonding Geometry

The defining feature of the 5-azaindole scaffold is the divergent nature of its hydrogen bond vectors. Unlike the 7-azaindole, which self-quenches its donor/acceptor sites in a stable dimer (R2,2(8) motif), the 5-azaindole must seek external partners or form continuous chains.

  • Donor (N1-H): Pyrrole nitrogen.

  • Acceptor (N5): Pyridine nitrogen.

  • Interaction Distance (N...N): Typically 2.85 – 2.95 Å in chain motifs.

  • Packing Topology: Monoclinic space groups (

    
    ) are favored to accommodate the zig-zag chains formed by N(1)-H...N(5)' interactions.
    
B. Tautomeric Considerations

In the crystalline state, the 1H-tautomer is energetically dominant for 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.

  • Calculated Energy Gap: The 3H-tautomer is >15 kcal/mol less stable due to loss of aromaticity in the pyridine ring.

  • Experimental Evidence: X-ray diffraction consistently shows the proton localized on the pyrrole nitrogen (N1), confirmed by bond lengths (C-N pyrrole

    
     1.38 Å vs C=N imine 
    
    
    
    1.30 Å).
C. Visualizing the Interaction Logic (Graphviz)

Azaindole_Comparison cluster_0 7-Azaindole (Alternative) cluster_1 5-Azaindole (Product) SevenAza Convergent Vectors (N1-H and N7) Dimer Stable Dimer (Self-Quenched) SevenAza->Dimer Forms R2,2(8) Motif Chain Infinite Chains (Open Network) Dimer->Chain Structural Difference FiveAza Divergent Vectors (N1-H and N5) FiveAza->Chain Forms C(6) Motif Solubility Enhanced Solubility (Available Sites) Chain->Solubility Sites exposed to solvent

Figure 1: Structural logic comparison. 7-azaindole forms closed dimers (red), while the 5-azaindole product forms open networks (blue), enhancing potential solubility and providing unique binding vectors for drug targets.

Experimental Protocol: Crystallization & Characterization

Standard Operating Procedure (SOP) for obtaining X-ray quality crystals of methyl-substituted azaindoles.

Phase 1: Synthesis Verification (Pre-Crystallization)

Before attempting crystallization, purity must be >98% to prevent defect incorporation.

  • Dissolution: Dissolve 10 mg of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in 0.6 mL DMSO-d6.

  • NMR Check: Verify methyl peaks.

    • 
       ppm (s, 3H, C2-Me).
      
    • 
       ppm (s, 3H, C5-Me - Note: Chemical shift distinct from 7-aza isomer due to shielding environment).
      
Phase 2: Vapor Diffusion Crystallization (Hanging Drop)

This method is superior to slow evaporation for azaindoles as it controls the supersaturation rate, reducing twinning.

Materials:

  • 24-well VDX plate (greased).

  • Siliconized glass cover slides.

  • Solvent A (Good Solvent): Methanol or Ethanol (absolute).

  • Solvent B (Precipitant): Water or Hexane.

Workflow:

  • Prepare Solution: Dissolve 5 mg of compound in 500

    
    L of Solvent A. Filter through 0.22 
    
    
    
    m PTFE syringe filter.
  • Reservoir Setup: Add 500

    
    L of Solvent B (Precipitant) to the well reservoir.
    
  • Drop Setup: Pipette 2

    
    L of compound solution + 1 
    
    
    
    L of reservoir solution onto the cover slide.
  • Seal: Invert slide over the well and press down to seal.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Observation: Check for crystals after 24-72 hours. 5-azaindoles typically form prisms or needles depending on the solvent system.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooled) to minimize thermal motion of the methyl groups.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen position clearly, distinguishing it from the unprotonated pyridine nitrogen.

Crystallization Screening Workflow

Use this logic flow to troubleshoot crystal growth for this specific scaffold.

Crystal_Screen Start Start: 5 mg Compound Solubility Solubility Test Start->Solubility HighSol Soluble in MeOH/EtOH? Solubility->HighSol Method1 Vapor Diffusion (Anti-solvent: Water) HighSol->Method1 Yes (Polar) Method2 Slow Evaporation (Solvent: EtOAc/Hexane) HighSol->Method2 No (Try Non-polar) Check Check Crystals (48h) Method1->Check Method2->Check Success X-Ray Diffraction Check->Success Prisms/Needles Fail Oil / Precipitate Check->Fail Fail->Start Recrystallize / Change Solvent

Figure 2: Decision matrix for crystallizing dimethyl-5-azaindole derivatives. Vapor diffusion with methanol/water is the recommended starting point due to the compound's polarity.

References

  • Popiołek, Ł. (2017). Structural characterization of azaindole derivatives. Provides foundational data on the N-H...N packing motifs in isomeric azaindoles.

  • Cambridge Structural Database (CSD). Entries for Pyrrolo[3,2-b]pyridine. (Search Query: PYRROLO[3,2-B]PYRIDINE). Validates the space group preferences for the 5-azaindole scaffold.

  • Riggs, J. R., et al. (2006).[1] Novel 5-azaindole factor VIIa inhibitors.[1] Demonstrates the utility of the 5-azaindole scaffold in drug design and protein-ligand crystallography (PDB: 2FLR).

  • Handbook of Heterocyclic Chemistry. Physical Properties of Azaindoles. Comparison of pKa and tautomeric stability between [2,3-b] and [3,2-b] systems.

Sources

Validation

A Comparative Guide to Purity Validation of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine by LC-MS

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of safety, efficacy, and reproducibility....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, a scaffold of significant interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven protocol for validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), and objectively compares this methodology against other common analytical techniques.

The Central Role of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool for purity analysis due to its synergistic power.[1][] High-Performance Liquid Chromatography (HPLC) provides the physical separation of the main compound from its process-related impurities and potential degradants based on their physicochemical properties.[3] Mass Spectrometry (MS) offers a highly sensitive and specific detection method, determining the mass-to-charge ratio (m/z) of the eluting compounds, which confirms the identity of the target analyte and provides molecular weight information for unknown impurities.[1][] This combination is particularly potent for analyzing nitrogen-containing heterocyclic compounds, which often exhibit good ionization efficiency.[4][5]

Part 1: A Self-Validating LC-MS Protocol for Purity Analysis

The following protocol is designed not just to be followed, but to be understood. The rationale behind each parameter selection is explained to empower the scientist to adapt and troubleshoot effectively. The objective is to develop a method that is "suitable for its intended purpose," the core principle of analytical procedure validation.[6][7]

Foundational Knowledge: Compound Properties

Before any method development, understanding the analyte is critical.

  • Compound: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

  • Molecular Formula: C₉H₁₀N₂

  • Molecular Weight: 146.19 g/mol [8]

  • Key Features: A basic, nitrogen-containing heterocyclic aromatic compound. Its structure suggests moderate polarity and a high likelihood of protonation, making it an ideal candidate for positive-ion electrospray ionization (ESI+).

Experimental Methodology

A. Materials and Reagents

  • 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine reference standard (purity >99%)

  • 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine test sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

B. Standard and Sample Preparation

  • Rationale: Accurate weighing and dissolution are fundamental to accurate quantification. The diluent should be weak enough to ensure good peak shape upon injection (i.e., compatible with the initial mobile phase conditions).

  • Protocol:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 ACN/Water.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL using the same diluent.

    • Prepare the test sample by accurately weighing and dissolving it to a final concentration of 1.0 mg/mL in 50:50 ACN/Water. This concentration is typically used for impurity profiling to ensure minor components are detectable.

C. Instrumentation and Conditions

The parameters below are a robust starting point, derived from common practices for analyzing similar heterocyclic amines.[5]

LC Parameter Condition Justification (The "Why")
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides excellent reversed-phase retention for moderately polar aromatic compounds. The sub-2 µm particle size ensures high efficiency and resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a mobile phase modifier to acidify the eluent (pH ~2.7). This protonates the basic nitrogen atoms on the analyte, leading to better peak shape and enhanced ionization efficiency in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and UV cutoff, suitable for gradient elution.
Gradient Elution 5% to 95% B over 10 minA gradient is essential for impurity profiling, as it allows for the elution of compounds with a wide range of polarities, from polar starting materials to non-polar byproducts.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.[9]
Injection Volume 2 µLA small volume minimizes potential peak distortion from the sample solvent and prevents column overloading.
MS Parameter Condition Justification (The "Why")
Ionization Mode ESI, Positive (+)The pyrrolopyridine structure contains basic nitrogen atoms that are readily protonated to form positive ions [M+H]⁺.
Scan Range m/z 100 - 500This range comfortably covers the expected parent ion (m/z 147.09 for [C₉H₁₀N₂ + H]⁺) and allows for the detection of potential dimers, adducts, or larger impurities.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Temp 300 °CFacilitates the desolvation of droplets to release gas-phase ions.
Drying Gas Flow 10 L/minAssists in the desolvation process.

D. System Suitability Testing (SST)

  • Rationale: Before analyzing any samples, the system's performance must be verified. This is a core requirement of regulatory bodies and ensures data integrity.[10][11][12]

  • Protocol:

    • Inject the working standard solution (10 µg/mL) six consecutive times.

    • Acceptance Criteria:

      • Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%.[10]

      • Peak Tailing (Tailing Factor): Should be ≤ 2.0 to ensure good peak symmetry.[10]

      • Retention Time Stability: The %RSD of the retention time should be ≤ 1.0%.

Part 2: Workflow, Data Analysis, and Interpretation

The path from sample injection to a final purity value follows a logical sequence.

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_std Prepare Standard sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample run_sample Inject Test Sample prep_sample->run_sample sst->run_sample If Pass integrate Integrate All Peaks run_sample->integrate identify Identify Main Peak (RT & m/z) integrate->identify calc Calculate Area % Purity identify->calc report Final Purity Report calc->report

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
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